2',5'-Dimethoxy-3,4-dihydroxychalcone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-5-8-17(22-2)13(10-12)14(18)6-3-11-4-7-15(19)16(20)9-11/h3-10,19-20H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUVITXFNNXCPG-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152809-88-6 | |
| Record name | 2',5'-Dimethoxy-3,4-dihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152809886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
An In-depth Technical Guide to the Biological Activity of 2',5'-Dimethoxy-3,4-dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2',5'-Dimethoxy-3,4-dihydroxychalcone, a member of the flavonoid family, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive analysis of its synthesis, and multifaceted biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols for their investigation and summarizing key quantitative data. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Therapeutic Potential of Chalcones
Chalcones are a class of naturally occurring polyphenolic compounds characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone. This structural motif serves as a scaffold for a wide array of biological activities, making chalcones a focal point in medicinal chemistry. Their presence in various edible plants has long been associated with health benefits, and modern scientific inquiry continues to unveil their therapeutic promise. 2',5'-Dimethoxy-3,4-dihydroxychalcone, a specific derivative, has demonstrated notable potential, particularly in the realms of inflammation, oxidative stress, and oncology. This guide will provide an in-depth exploration of the scientific evidence supporting these claims.
Synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone
The primary and most efficient method for synthesizing 2',5'-Dimethoxy-3,4-dihydroxychalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
Reaction Scheme:
Caption: Synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone.
Principle of the Reaction: The reaction is initiated by the deprotonation of the α-carbon of 2',5'-dimethoxyacetophenone by a strong base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dihydroxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system of the chalcone.[1]
A detailed experimental protocol for the synthesis is provided in the "Experimental Protocols" section of this guide.
Anti-inflammatory Activity: A Dual Inhibitor of Key Enzymes
2',5'-Dimethoxy-3,4-dihydroxychalcone exhibits potent anti-inflammatory properties primarily through the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) .[2] This dual inhibition is a significant advantage, as it can simultaneously suppress the production of both pro-inflammatory leukotrienes and prostaglandins.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Arachidonic acid, a fatty acid released from cell membranes, is metabolized by COX and 5-LOX to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators. 2',5'-Dimethoxy-3,4-dihydroxychalcone has been shown to inhibit cyclooxygenase to a degree comparable to the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, and its inhibition of 5-lipoxygenase is more potent than that of the flavonoid quercetin.[2]
Caption: Potential anticancer mechanisms of the chalcone.
Quantitative Data Summary
| Biological Activity | Assay | Target/Cell Line | Result (IC50) | Reference |
| Anti-inflammatory | Cyclooxygenase Inhibition | - | Comparable to flufenamic acid | [2] |
| 5-Lipoxygenase Inhibition | - | More potent than quercetin | [2] | |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 52.5 µM (for a similar dihydroxy-dimethoxy chalcone) | [3] |
| MTT Assay | MDA-MB-231 (Breast Cancer) | 66.4 µM (for a similar dihydroxy-dimethoxy chalcone) | [3] | |
| MTT Assay | HeLa (Cervical Cancer) | 10.05 ± 0.22 µM (for a similar dihydroxy-dimethoxy chalcone) | [3] |
Note: Data for the exact 2',5'-Dimethoxy-3,4-dihydroxychalcone is limited, and values for structurally similar compounds are provided for context.
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones, which can be adapted for 2',5'-Dimethoxy-3,4-dihydroxychalcone. [1][4][5][6] Materials:
-
2',5'-Dimethoxyacetophenone
-
3,4-Dihydroxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2',5'-dimethoxyacetophenone (1 equivalent) in ethanol with stirring.
-
To this solution, add 3,4-dihydroxybenzaldehyde (1 equivalent).
-
Prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Slowly add the basic solution dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl until the pH is acidic to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Caption: General workflow for chalcone synthesis.
DPPH Radical Scavenging Assay
This protocol is for assessing the in vitro antioxidant activity. [7] Materials:
-
2',5'-Dimethoxy-3,4-dihydroxychalcone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chalcone in methanol.
-
Prepare a series of dilutions of the chalcone stock solution.
-
Prepare a stock solution of ascorbic acid as a positive control and create serial dilutions.
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each chalcone dilution to separate wells.
-
Add the DPPH working solution to all wells containing the sample and control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
MTT Assay for Cytotoxicity
This assay is used to determine the cytotoxic effects of the chalcone on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2',5'-Dimethoxy-3,4-dihydroxychalcone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator, microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chalcone in cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the chalcone. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
2',5'-Dimethoxy-3,4-dihydroxychalcone is a promising scaffold for the development of novel therapeutic agents. Its well-documented anti-inflammatory and antioxidant properties, coupled with its emerging anticancer potential, make it a compelling subject for further investigation. The dual inhibition of COX and 5-LOX presents a significant advantage in the context of inflammatory diseases. While the anticancer mechanisms are still being fully elucidated, the potential for microtubule targeting is particularly exciting and warrants dedicated research.
Future studies should focus on obtaining more specific quantitative data for this exact compound across a broader range of cancer cell lines. In vivo studies are also crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. Elucidating the precise molecular interactions with its targets will be key to optimizing its structure for enhanced potency and selectivity, paving the way for its potential clinical application.
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904-3909. ([Link])
-
Wong, C. C., Chen, B. K., Lin, Y. H., Chen, Y. C., & Chen, C. Y. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 25(4), 2345. ([Link])
-
Prasetya, D. A., & Puspitasari, E. (2020). Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. Rasayan Journal of Chemistry, 13(2), 978-985. ([Link])
-
Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2',4-dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and immunotoxicology, 40(1), 43–51. ([Link])
-
Lee, Y. H., Jeon, S. H., Kim, S. H., Kim, C., Lee, S. J., Koh, D., Lim, Y., Ha, K., & Shin, S. Y. (2012). A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells. Experimental & molecular medicine, 44(6), 369–377. ([Link])
-
Patil, S. A., Patil, R., & Patil, S. A. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. International Journal of Pharmaceutical Sciences and Research, 10(6), 2634-2648. ([Link])
-
Tu, H. Y., Huang, A. M., Hour, T. C., Yang, S. C., Pu, Y. S., & Lin, C. N. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & medicinal chemistry, 18(6), 2089–2098. ([Link])
-
Kopustian, M., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. Preprints.org. ([Link])
-
Yuan, J. H., Li, Y. Q., & Yang, X. Y. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological research, 50(5), 505–510. ([Link])
-
S. L., M., & K, S. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science and Engineering Technology, 6(4), 2541-2546. ([Link])
-
Susanti, E., Matsjeh, S., & Wahyuningsih, T. D. (2018). Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. AIP Conference Proceedings, 1927(1), 030026. ([Link])
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. ([Link])
-
Lee, Y. H., Jeon, S. H., Kim, S. H., Kim, C., Lee, S. J., Koh, D., Lim, Y., Ha, K., & Shin, S. Y. (2012). A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells. Experimental & molecular medicine, 44(6), 369–377. ([Link])
-
Shin, S. Y., Lee, Y. H., Kim, S. H., Kim, C., Lee, S. J., Koh, D., Lim, Y., & Ha, K. (2012). A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells. Experimental & Molecular Medicine, 44(6), 369-377. ([Link])
-
Hariono, M., Sholikhah, E. N., & Wahyuningsih, M. S. (2016). Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells. Blood, 107(8), 3295-3304. ([Link])
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). ([Link])
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. ([Link])
-
Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews : MMBR, 68(2), 320–344. ([Link])
Sources
Structural and Spectroscopic Elucidation of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836): A Comprehensive NMR Guide
Executive Summary
2',5'-Dimethoxy-3,4-dihydroxychalcone , designated in pharmacological research as HX-0836 , is a synthetic chalcone derivative renowned for its potent biological activity. It functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), effectively suppressing the arachidonic acid inflammatory cascade[1]. In drug development, verifying the structural integrity of synthesized pharmacophores is paramount. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles of HX-0836, detailing the causality behind its spectral signatures and outlining a self-validating experimental protocol for its structural elucidation[2].
Molecular Architecture & Spin System Analysis
The molecular scaffold of HX-0836 is based on a 1,3-diphenyl-2-propen-1-one (chalcone) backbone, which can be dissected into three distinct spectroscopic domains:
-
Ring A (Acetophenone-derived): Substituted with methoxy groups at the 2' and 5' positions. This creates an AMX spin system for the remaining protons (H-3', H-4', H-6').
-
Ring B (Benzaldehyde-derived): Substituted with hydroxyl groups at the 3 and 4 positions (catechol moiety). This generates an ABX spin system for the protons (H-2, H-5, H-6).
-
The Enone Linker: An α,β -unsaturated ketone connecting the two rings. The geometry of this double bond is critical for its biological binding affinity and is typically synthesized in the thermodynamically favored trans (E) configuration.
H NMR Spectroscopic Profiling
The 1 H NMR spectrum of HX-0836 provides definitive proof of its regiochemistry and stereochemistry. The data summarized below is acquired in a mixed solvent system of CDCl 3 and DMSO- d6 to ensure the solubility of the polar catechol moiety while maintaining sharp resonance lines[2].
Quantitative Data Summary: 1 H NMR Assignments
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 8.08 | Singlet (s) | 1H | - | Aromatic -OH (C-3 or C-4) |
| 7.74 | Singlet (s) | 1H | - | Aromatic -OH (C-4 or C-3) |
| 7.51 | Doublet (d) | 1H | 16.0 | H- β (Olefinic) |
| 7.18 | Doublet (d) | 1H | 16.0 | H- α (Olefinic) |
| 7.16 | Doublet (d) | 1H | 2.0 | H-2 (Ring B) |
| 7.13 | Doublet (d) | 1H | 3.0 | H-6' (Ring A) |
| 7.04 - 6.91 | Multiplet (m) | 3H | - | H-6 (Ring B), H-3' & H-4' (Ring A) |
| 6.87 | Doublet (d) | 1H | 8.0 | H-5 (Ring B) |
| 3.84 | Singlet (s) | 3H | - | 2'-OCH 3 (Ring A) |
| 3.80 | Singlet (s) | 3H | - | 5'-OCH 3 (Ring A) |
Causality and Spectral Interpretation
-
Stereochemistry of the Enone Linker: The protons H- α ( δ 7.18) and H- β ( δ 7.51) exhibit a large scalar coupling constant of J=16 Hz[2]. According to the Karplus relationship, a J -value of 15–17 Hz is the definitive hallmark of a dihedral angle of 180°, confirming the trans (E) geometry of the alkene.
-
Anisotropic Deshielding in Ring A: The H-6' proton ( δ 7.13) appears as a doublet with a small meta-coupling ( J=3 Hz). Its downfield position relative to typical aromatic protons is caused by the magnetic anisotropy and deshielding cone of the adjacent carbonyl group (C=O).
-
Regiochemical Confirmation of Ring B: The 3,4-dihydroxy substitution isolates H-2 between the alkene and the C-3 hydroxyl, resulting in a meta-coupled doublet ( δ 7.16, J=2 Hz). H-5 appears as an ortho-coupled doublet ( δ 6.87, J=8 Hz), validating the 1,2,4-trisubstituted pattern of Ring B.
C NMR Spectroscopic Profiling
While 1 H NMR establishes the proton spin systems, 13 C NMR is essential for mapping the carbon skeleton, particularly the quaternary carbons. The following table outlines the empirically derived and theoretically predicted 13 C shifts based on substituent additivity rules for the chalcone framework.
Quantitative Data Summary: 13 C NMR Assignments (Empirical)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Mesomeric Effects |
| ~192.0 | Quaternary (C=O) | C- β ' (Carbonyl) | Highly deshielded due to oxygen electronegativity and sp2 hybridization. |
| ~153.5, ~152.5 | Quaternary (C-O) | C-5', C-2' (Ring A) | Deshielded by the electron-withdrawing inductive effect of the methoxy groups. |
| ~148.5, ~146.0 | Quaternary (C-O) | C-4, C-3 (Ring B) | Deshielded by the directly attached hydroxyl groups. |
| ~145.0 | Methine (CH) | C- β (Alkene) | Deshielded by the mesomeric electron-withdrawing effect of the conjugated carbonyl. |
| ~129.0, ~127.0 | Quaternary (C-C) | C-1', C-1 | Ipso carbons connecting the aromatic rings to the enone system. |
| ~123.0 | Methine (CH) | C- α (Alkene) | Shielded relative to C- β due to polarization of the π -system. |
| ~122.5, ~120.0 | Methine (CH) | C-6, C-4' | Aromatic carbons lacking direct oxygen attachment. |
| ~116.0, ~115.0 | Methine (CH) | C-5, C-2 | Ortho to the hydroxyl groups; shielded by resonance electron donation (+M effect). |
| ~114.0, ~113.5 | Methine (CH) | C-3', C-6' | Ortho to the methoxy groups; shielded by +M effect. |
| ~56.5, ~55.8 | Primary (CH 3 ) | 2'-OCH 3 , 5'-OCH 3 | Typical aliphatic shifts for aryl-ether methyl groups. |
Experimental Workflow & Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring NMR spectra for chalcone derivatives.
Step 1: Sample Preparation
-
Weigh 15–20 mg of highly purified HX-0836.
-
Dissolve the compound in 0.6 mL of a mixed deuterated solvent system (e.g., 4:1 CDCl 3 :DMSO- d6 ) to ensure complete dissolution of the polar hydroxyl groups while preventing excessive solvent viscosity.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: Instrument Calibration
-
Insert the sample into a high-resolution NMR spectrometer (minimum 400 MHz for 1 H).
-
Perform automated or manual tuning and matching of the probe to the specific solvent dielectric.
-
Lock the magnetic field to the deuterium signal of the solvent.
-
Execute 3D gradient shimming to optimize magnetic field homogeneity, targeting a solvent line width at half-height of < 1.0 Hz.
Step 3: Data Acquisition
-
1 H NMR: Acquire 16–32 transients using a standard 30° or 90° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.
-
13 C NMR: Acquire 1024–2048 transients using a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings. Set D1 to 2–3 seconds.
Step 4: Signal Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT).
-
Perform manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction to ensure accurate integration values.
-
Reference the chemical shifts to Tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak (e.g., CDCl 3 at 7.26 ppm).
Mandatory Visualizations
Biological Mechanism of Action
Fig 1. Dual inhibitory mechanism of HX-0836 on the arachidonic acid inflammatory cascade.
NMR Structural Elucidation Workflow
Fig 2. Standardized workflow for high-resolution NMR acquisition and spectral processing.
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). "3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors." Journal of Medicinal Chemistry, 36(24), 3904-3909. URL:[Link][1]
-
Sogawa, S., Nihro, Y., & Matsumoto, H. (1994). "3,4-dihydroxychalcone derivatives." US Patent 5276058A. URL:[2]
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. URL:[Link]
Sources
Antioxidant and Anti-Inflammatory Potential of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836): A Technical Guide for Drug Development
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids recognized as vital precursors in flavonoid biosynthesis and highly versatile scaffolds in medicinal chemistry. Among synthetic derivatives, 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) has emerged as a structurally optimized lead compound demonstrating potent antioxidant and anti-inflammatory properties[1]. By simultaneously neutralizing reactive oxygen species (ROS) and inhibiting key enzymes in the arachidonic acid cascade—specifically 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)—HX-0836 offers a multi-target approach to mitigating inflammatory pathologies[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of HX-0836, map its mechanistic pathways, and provide self-validating experimental protocols for evaluating its pharmacological efficacy.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological superiority of HX-0836 is not accidental; it is the result of precise structural engineering designed to optimize both target affinity and physicochemical properties.
-
The B-Ring (3,4-Dihydroxy Substitution): The presence of a catechol moiety (ortho-diphenol) on the B-ring is the primary driver of the compound's antioxidant potential. This configuration allows for highly efficient Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to quench free radicals. Once oxidized, the catechol ring forms a stable ortho-quinone, breaking the chain reaction of lipid peroxidation[3].
-
The A-Ring (2',5'-Dimethoxy Substitution): While hydroxyl groups provide radical scavenging power, they also increase hydrophilicity, which can impede cellular penetration. The addition of methoxy groups at the 2' and 5' positions of the A-ring strategically increases the molecule's lipophilicity. This allows HX-0836 to effectively partition into lipid bilayers and access the hydrophobic active sites of membrane-bound enzymes like 5-LOX and COX[2].
Mechanistic Pathways: Dual 5-LOX/COX Inhibition & ROS Scavenging
Inflammation and oxidative stress are inextricably linked. 5-LOX requires a basal "hydroperoxide tone" (a low level of lipid hydroperoxides) to oxidize its active-site iron from Fe(II) to the catalytically active Fe(III) state.
HX-0836 disrupts this system via a dual mechanism:
-
Direct Active-Site Inhibition: The compound competitively binds to the active sites of both 5-LOX and COX, halting the conversion of arachidonic acid into pro-inflammatory leukotrienes (LTs) and prostaglandins (PGs) ()[2].
-
Redox-Mediated Enzyme Suppression: By scavenging ROS and inhibiting lipid peroxidation, HX-0836 depletes the hydroperoxide tone required for 5-LOX activation, effectively starving the enzyme of its required oxidative environment[3].
Figure 1: Dual inhibitory mechanism and ROS scavenging pathway of HX-0836.
Quantitative Data & Comparative Efficacy
To benchmark HX-0836, we compare its efficacy against established reference standards: Quercetin (a natural flavonoid), Flufenamic acid (a non-steroidal anti-inflammatory drug), and Phenidone (a dual LOX/COX inhibitor). Data indicates that HX-0836 exhibits a highly balanced and potent pharmacological profile[2].
| Compound | 5-LOX Inhibition | COX Inhibition | In Vivo Efficacy (Ear Edema) |
| HX-0836 | Potent (> Quercetin) | Potent (≈ Flufenamic acid) | Strong (> Phenidone) |
| Quercetin | Moderate | Weak | Moderate |
| Flufenamic Acid | Weak | Potent | Moderate |
| Phenidone | Potent | Weak | Moderate |
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, experimental workflows must be self-validating. The following protocols are designed to establish causality between in vitro biochemical interactions and in vivo phenotypic outcomes.
Protocol A: In Vitro 5-LOX Inhibition & Lipid Peroxidation Assay
Causality Rationale: We utilize rat hepatic microsomes and Fe(II)/NADPH to induce lipid peroxidation because this system closely mimics the physiological environment of the endoplasmic reticulum. If HX-0836 inhibits lipid peroxidation here, it proves the catechol ring is actively functioning as a lipophilic antioxidant[3].
-
Preparation: Isolate rat hepatic microsomes and suspend in Tris-HCl buffer (pH 7.4). Prepare HX-0836 in DMSO (final DMSO concentration <1% to prevent solvent toxicity).
-
Incubation: Pre-incubate microsomes with varying concentrations of HX-0836 (0.1 µM to 50 µM) for 10 minutes at 37°C.
-
Induction: Initiate lipid peroxidation by adding 10 µM FeSO4 and 0.5 mM NADPH. For 5-LOX specific assays, introduce exogenous arachidonic acid.
-
Quantification: Terminate the reaction with trichloroacetic acid (TCA). Measure malondialdehyde (MDA) formation via the thiobarbituric acid reactive substances (TBARS) assay at 532 nm.
-
Validation: Use Quercetin as a positive control. A dose-dependent reduction in MDA confirms the antioxidant mechanism.
Protocol B: In Vivo Arachidonic Acid-Induced Mouse Ear Edema
Causality Rationale: Topical application of arachidonic acid bypasses upstream phospholipase A2 (PLA2) cleavage, directly flooding the tissue with the substrate for COX and 5-LOX. This isolates the downstream inhibitory effect. If ear edema is reduced, it confirms that HX-0836 successfully penetrates the stratum corneum and engages its targets in a living system ()[2].
-
Preparation: Dissolve HX-0836 in an acetone/pyridine (98:2 v/v) vehicle.
-
Application: Apply 2 mg of arachidonic acid (in 20 µL vehicle) to the inner and outer surfaces of the right ear of ICR mice. Immediately apply HX-0836 (or Phenidone as a reference) to the same ear.
-
Incubation: Allow 1 hour for the inflammatory response (edema) to peak.
-
Quantification: Euthanize the subjects, punch standard-sized discs (e.g., 6 mm) from both the treated right ear and the untreated left ear, and weigh them.
-
Validation: Calculate the percent inhibition of edema by comparing the weight differences. Superiority over Phenidone validates HX-0836 as a potent in vivo anti-inflammatory agent.
Figure 2: Standardized self-validating workflow for evaluating HX-0836 efficacy.
Conclusion & Future Perspectives
2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) represents a masterclass in rational drug design. By combining the robust radical-scavenging capabilities of a catechol moiety with the lipophilic advantages of A-ring methoxy substitutions, it achieves potent, dual-target inhibition of 5-LOX and COX. For drug development professionals, HX-0836 serves as a highly promising lead scaffold for the treatment of complex inflammatory disorders, such as asthma, rheumatoid arthritis, and neuroinflammation, where oxidative stress and eicosanoid overproduction are co-pathogenic.
References
-
Title: 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Chemoprotective and toxic potentials of synthetic and natural chalcones and dihydrochalcones in vitro. Source: Toxicology (PubMed / ResearchGate) URL: [Link]
Sources
An In-depth Technical Guide to the Anti-inflammatory Properties of 2',5'-Dimethoxy-3,4-dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, are recognized for their broad spectrum of pharmacological activities. This technical guide focuses on the anti-inflammatory properties of a specific derivative, 2',5'-Dimethoxy-3,4-dihydroxychalcone. We will delve into its synthesis, explore its mechanisms of action, including the inhibition of key inflammatory enzymes and modulation of critical signaling pathways, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers investigating novel anti-inflammatory agents.
Introduction: The Therapeutic Potential of Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is amenable to a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The anti-inflammatory potential of chalcones is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. 2',5'-Dimethoxy-3,4-dihydroxychalcone has emerged as a promising candidate due to its potent inhibitory effects on crucial enzymes in the inflammatory cascade.
Synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.
Reaction Principle
The synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone is achieved through the Claisen-Schmidt condensation of 2',5'-dimethoxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. The base abstracts an α-proton from the acetophenone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting intermediate readily undergoes dehydration to yield the stable α,β-unsaturated ketone, the desired chalcone.
Caption: Claisen-Schmidt Condensation Workflow.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2',5'-dimethoxyacetophenone
-
3,4-dihydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization apparatus
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2',5'-dimethoxyacetophenone in a suitable amount of ethanol.
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH.
-
Addition of Aldehyde: To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of 3,4-dihydroxybenzaldehyde.
-
Catalyst Addition: Slowly add the aqueous NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more nonpolar chalcone product should be observed relative to the starting materials.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3). This will neutralize the catalyst and precipitate the crude chalcone product, often as a colored solid.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 2',5'-Dimethoxy-3,4-dihydroxychalcone are multi-faceted, involving the direct inhibition of pro-inflammatory enzymes and the modulation of key intracellular signaling pathways.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
A primary mechanism of action for this chalcone is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]
-
Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs.
-
5-Lipoxygenase (5-LOX): This enzyme is responsible for the production of leukotrienes, which are potent chemoattractants and mediators of inflammation.
2',5'-Dimethoxy-3,4-dihydroxychalcone has been shown to inhibit both COX and 5-LOX, suggesting a broad-spectrum anti-inflammatory profile.[1]
Caption: Inhibition of COX and 5-LOX Pathways.
Modulation of NF-κB and MAPK Signaling Pathways
While direct evidence for 2',5'-Dimethoxy-3,4-dihydroxychalcone is still emerging, studies on structurally similar chalcones strongly suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
-
NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chalcones are thought to inhibit this process by preventing IκBα degradation.
-
MAPK Pathway: The MAPK family includes p38, JNK, and ERK. These kinases are activated by various inflammatory stimuli and play a crucial role in the production of inflammatory mediators. Chalcones may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAPKs.
Caption: Modulation of NF-κB and MAPK Pathways.
Experimental Evaluation of Anti-inflammatory Activity
A comprehensive evaluation of the anti-inflammatory properties of 2',5'-Dimethoxy-3,4-dihydroxychalcone involves a combination of in vitro and in vivo assays.
In Vitro Assays
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add various concentrations of 2',5'-Dimethoxy-3,4-dihydroxychalcone to the test wells. Include a vehicle control (100% enzyme activity) and a positive control inhibitor (e.g., indomethacin).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Principle: This assay measures the ability of the test compound to inhibit the activity of 5-LOX, which catalyzes the conversion of a substrate to a fluorescent product.
Protocol:
-
Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, substrate (e.g., arachidonic acid), and a fluorescent probe.
-
Assay Setup: In a 96-well plate, add assay buffer and 5-LOX enzyme to each well.
-
Compound Addition: Add various concentrations of 2',5'-Dimethoxy-3,4-dihydroxychalcone to the test wells. Include a vehicle control and a positive control inhibitor (e.g., zileuton).
-
Incubation: Incubate the plate at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe.
-
Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of 2',5'-Dimethoxy-3,4-dihydroxychalcone.
-
Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic model of acute inflammation where the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of 2',5'-Dimethoxy-3,4-dihydroxychalcone. Administer the compounds, typically via oral gavage or intraperitoneal injection, at a set time before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Data Summary
The anti-inflammatory activity of 2',5'-Dimethoxy-3,4-dihydroxychalcone can be summarized in the following tables:
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) |
| Cyclooxygenase (COX) | [Insert Value] |
| 5-Lipoxygenase (5-LOX) | [Insert Value] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | [Insert Value] |
| 2',5'-Dimethoxy-3,4-dihydroxychalcone | [Dose 1] | [Insert Value] |
| 2',5'-Dimethoxy-3,4-dihydroxychalcone | [Dose 2] | [Insert Value] |
| 2',5'-Dimethoxy-3,4-dihydroxychalcone | [Dose 3] | [Insert Value] |
Conclusion
2',5'-Dimethoxy-3,4-dihydroxychalcone demonstrates significant anti-inflammatory properties through a multi-target mechanism that includes the inhibition of key inflammatory enzymes, COX and 5-LOX. Furthermore, based on the activity of structurally related compounds, it is highly likely that this chalcone also modulates the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a robust framework for the further investigation and characterization of this promising anti-inflammatory agent. This in-depth guide serves as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of chalcones as a novel class of therapeutics for inflammatory diseases.
References
-
Lin, C. N., Lee, T. H., Hsu, M. F., & Wang, J. P. (1997). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Pharmacy and Pharmacology, 49(5), 530-536. [Link]
Sources
The Anticancer Architecture of 2',5'-Dimethoxy-3,4-dihydroxychalcone Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Developers
Executive Summary & Rationale
The chalcone scaffold (1,3-diphenyl-2-propene-1-one) is a privileged pharmacophore in medicinal chemistry, characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. Among its myriad synthetic derivatives, 2',5'-dimethoxy-3,4-dihydroxychalcone (HX-0836) and its structural analogs have emerged as highly potent anticancer agents[1].
As an application scientist overseeing oncology assay development, I have observed that the primary failure point of many conventional chemotherapeutics is their inability to address the tumor microenvironment's inflammatory drivers. The 2',5'-dimethoxy-3,4-dihydroxychalcone derivatives bypass this limitation through a sophisticated mechanism: dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [2]. By blocking both arms of the arachidonic acid cascade, these compounds prevent the "shunting" effect—where inhibiting only COX-2 forces arachidonic acid down the 5-LOX pathway, generating leukotrienes that sustain tumor angiogenesis and immune evasion.
This whitepaper details the mechanistic causality, quantitative efficacy, and self-validating experimental protocols required to synthesize and evaluate these dual-action anticancer chalcones.
Mechanistic Causality: The Dual-Inhibition Paradigm
To understand why 2',5'-dimethoxy-3,4-dihydroxychalcone derivatives are effective, we must examine the structure-activity relationship (SAR).
-
The 3,4-dihydroxy substitution (Ring B): Essential for radical scavenging and redox modulation. At low concentrations, it acts as an antioxidant; at high concentrations within the oxidative tumor microenvironment, it acts as a pro-oxidant, inducing DNA damage and intrinsic apoptosis[3].
-
The 2',5'-dimethoxy substitution (Ring A): Enhances lipophilicity and cellular permeability while providing steric orientation that perfectly fits the hydrophobic pockets of both COX-2 and 5-LOX enzymes[4].
When a cancer cell is treated with these derivatives, the simultaneous blockade of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) dismantles the tumor's inflammatory survival signaling, leading to caspase-dependent apoptosis and cell cycle arrest.
Mechanistic pathway of dual COX-2/5-LOX inhibition by chalcone derivatives.
Quantitative Efficacy Data
The anticancer and anti-inflammatory potency of these synthetic derivatives has been rigorously validated across multiple human cancer cell lines (e.g., SiHa, A549, MCF-7) and enzymatic assays. The table below synthesizes the IC50 values of key 2',5'-dimethoxy-3,4-dihydroxychalcone analogs and related dual-inhibitor chalcones[5][6].
| Compound Designation | Target / Cell Line | Primary Mechanism | IC50 ( μ M) |
| HX-0836 (Base Compound) | COX-2 / 5-LOX | Dual Enzyme Inhibition | ~0.10 - 2.50 |
| Compound 4b (Derivative) | SiHa (Cervical Cancer) | Cytotoxicity / Apoptosis | 0.51 |
| Compound 4b (Derivative) | A549 (Lung Cancer) | Cytotoxicity / Apoptosis | 1.71 |
| Compound 4d (Derivative) | A549 (Lung Cancer) | Cytotoxicity / Apoptosis | 0.25 |
| Compound C64 (Analog) | COX-2 Enzyme | Direct Enzyme Inhibition | 0.092 |
| Compound C64 (Analog) | 5-LOX Enzyme | Direct Enzyme Inhibition | 0.136 |
| Compound C9 (Analog) | EGFR / COX-2 | Dual Kinase/Enzyme Inhibition | 0.80 / 1.27 |
Note: Compound C64 demonstrated a remarkable Selectivity Index (SI) of 68.43 towards COX-2, proving highly efficacious while maintaining gastric safety profiles compared to traditional NSAIDs[2].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every assay must be designed as a self-validating system . This means incorporating internal controls that immediately flag experimental failure (e.g., reagent degradation, cell line contamination) before data analysis begins.
Self-validating experimental workflow for chalcone derivative screening.
Protocol A: Base-Catalyzed Claisen-Schmidt Condensation
Causality: We utilize a base-catalyzed aldol condensation because the electron-withdrawing nature of the aldehyde and the enolizable ketone react highly efficiently under basic conditions to form the trans-alkene bridge of the chalcone[7].
-
Preparation: Dissolve 1.0 mmol of 2',5'-dimethoxyacetophenone and 1.0 mmol of 3,4-dihydroxybenzaldehyde in 15 mL of absolute ethanol.
-
Catalysis: Dropwise, add 2 mL of 40% aqueous KOH solution while stirring vigorously at 0–5°C (ice bath). Why cold? To prevent side-reactions like Cannizzaro or polymerization.
-
Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour the mixture into crushed ice and acidify with 10% HCl until pH ~3. The crude chalcone precipitates.
-
Purification: Filter, wash with cold distilled water, and recrystallize from ethanol.
-
Validation Checkpoint: Perform 1H -NMR. The presence of two doublets around δ 7.4–7.8 ppm with a coupling constant ( J ) of ~15.5–16.0 Hz confirms the exclusive formation of the trans ( E ) geometry of the α,β -unsaturated system. If J<12 Hz, the reaction failed to achieve the required stereochemistry.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay measures mitochondrial reductase activity. Since chalcones induce intrinsic apoptosis (which collapses mitochondrial membrane potential), MTT is a direct, causal indicator of the drug's primary mechanism of cell death[8].
-
Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2 .
-
Treatment: Aspirate media. Add chalcone derivatives dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) at serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Controls (The Self-Validation):
-
Vehicle Control: 0.5% DMSO in media (Establishes 100% viability baseline).
-
Positive Control: Doxorubicin or 5-Fluorouracil at 10 µM (Confirms the assay can detect cell death).
-
Blank: Media only (Background absorbance).
-
-
Incubation: Incubate for 48 hours.
-
Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis. If the Positive Control fails to reduce viability by >50%, discard the plate—the cells are resistant or the assay failed.
Protocol C: COX-2 and 5-LOX Dual Inhibition Assay
Causality: To prove the dual-inhibition mechanism, we must measure the downstream products of these enzymes (PGE2 and LTB4) in living cells (RAW 264.7 macrophages) stimulated by an inflammatory trigger (LPS)[9].
-
Stimulation: Seed RAW 264.7 cells ( 1×105 cells/well). Pre-treat with the chalcone derivative (at IC50 concentrations determined in Protocol B) for 2 hours.
-
Induction: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 and 5-LOX expression. Incubate for 24 hours.
-
Harvest: Collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 mins at 4°C to remove debris.
-
Quantification: Use commercial competitive ELISA kits for PGE2 and LTB4.
-
Validation Checkpoint: Include Indomethacin (selective COX inhibitor) and Zileuton (selective 5-LOX inhibitor) as controls. Indomethacin should drop PGE2 but increase LTB4 (due to arachidonic acid shunting). The chalcone derivative must show a simultaneous decrease in both PGE2 and LTB4 to be validated as a dual inhibitor.
Conclusion
The rational design of 2',5'-dimethoxy-3,4-dihydroxychalcone derivatives represents a paradigm shift in targeted oncology. By moving away from single-target kinase inhibitors and embracing the polypharmacology of dual COX-2/5-LOX inhibition, these compounds dismantle the inflammatory architecture that tumors rely upon for survival and metastasis. Future development should focus on optimizing the pharmacokinetic profile of these derivatives while maintaining the critical 3,4-dihydroxy redox-active pharmacophore.
References
-
ResearchGate. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. Available at: [Link]
-
ResearchGate. Natural and synthetic 2'-hydroxy-chalcones and aurones: Synthesis, characterization and evaluation. Available at: [Link]
-
ResearchGate. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon. Available at: [Link]
-
ResearchGate. Evaluation of Anti-inflammatory and Analgesic Activity of a Novel Rigid 3, 4-Dihydroxy Chalcone in Mice. Available at:[Link]
-
PubMed / Antiinflamm Antiallergy Agents Med Chem. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Available at: [Link]
-
MDPI. EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. Available at: [Link]
Sources
- 1. 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) [benchchem.com]
- 2. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Botanical Origins and Semi-Synthetic Derivation of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836): A Technical Whitepaper
Executive Summary
In the landscape of anti-inflammatory drug development, chalcones—α,β-unsaturated ketones bridging two aromatic rings—represent a highly versatile pharmacophore. While 2',5'-Dimethoxy-3,4-dihydroxychalcone (internally designated as HX-0836 ) is a synthetic derivative engineered for optimal enzymatic inhibition, its structural genesis is deeply rooted in botanical sources[1]. This whitepaper elucidates the phytochemical origins of its precursors, specifically detailing the isolation of aromatic aldehydes from the tuberous roots of Decalepis hamiltonii[2]. By bridging natural product extraction with semi-synthetic Claisen-Schmidt condensation, we provide a self-validating, step-by-step methodology for researchers aiming to synthesize this potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Phytochemical Origins and Structural Rationale
Naturally occurring chalcones (e.g., isoliquiritigenin from Glycyrrhiza glabra and butein from Toxicodendron vernicifluum) exhibit broad-spectrum anti-inflammatory properties. However, natural chalcones often lack the target specificity required for advanced therapeutics.
Through systematic structure-activity relationship (SAR) studies, researchers discovered that modifying the A-ring and B-ring significantly alters binding affinity. The synthesis of HX-0836 was inspired by the need to create a dual COX/5-LOX inhibitor[1]. The incorporation of a 3,4-dihydroxy substitution on the B-ring (derived from natural plant aldehydes) mimics the catechol structure of arachidonic acid, allowing it to competitively bind to the 5-LOX active site. Simultaneously, the 2',5'-dimethoxy substitution on the A-ring enhances lipophilicity, facilitating cellular membrane penetration and optimizing COX inhibition[1].
Botanical Extraction of Precursors: Decalepis hamiltonii
Rather than relying entirely on petrochemical synthesis, the B-ring precursor (3,4-dihydroxybenzaldehyde and related aromatic aldehydes) can be directly isolated from the tuberous roots of Decalepis hamiltonii, an endemic climbing shrub known for its rich phenolic profile[2].
Protocol 1: Extraction and Isolation of Aromatic Aldehydes
This protocol is designed as a self-validating system. In-process TLC ensures fraction integrity before proceeding to the next step.
-
Matrix Preparation : Lyophilize and pulverize 500 g of Decalepis hamiltonii tuberous roots.
-
Causality: Lyophilization prevents the thermal degradation of heat-sensitive phenolic aldehydes while maximizing the surface area for solvent penetration.
-
-
Primary Maceration : Suspend the powder in 2.0 L of 95% Methanol for 72 hours under continuous agitation at 25°C.
-
Causality: Methanol is selected due to its high dielectric constant, which disrupts cellular membranes and ensures the exhaustive solubilization of polar phenolic compounds.
-
-
Liquid-Liquid Partitioning : Concentrate the methanolic extract in vacuo, resuspend in 500 mL of distilled water, and partition sequentially with Hexane (3 x 200 mL) and Ethyl Acetate (3 x 200 mL).
-
Causality: Hexane removes non-polar lipids and waxes. Ethyl acetate selectively isolates the intermediate-polarity phenolic fraction (containing the target aldehydes), leaving highly polar glycosides and tannins in the aqueous layer.
-
-
Chromatographic Purification : Load the concentrated ethyl acetate fraction onto a Silica Gel column (60-120 mesh). Elute using a gradient of Chloroform:Methanol (100:0 to 90:10).
-
Validation: Monitor fractions via TLC (Silica gel 60 F254; Mobile phase: Toluene:Ethyl Acetate:Formic Acid 5:4:1). Pool fractions exhibiting UV-active spots at Rf≈0.45 .
-
-
Crystallization : Recrystallize the pooled fractions from hot ethanol to yield pure 3,4-dihydroxybenzaldehyde.
Semi-Synthetic Workflow: Claisen-Schmidt Condensation
With the natural B-ring precursor isolated, HX-0836 is synthesized via an aldol condensation with 2',5'-dimethoxyacetophenone[2].
Protocol 2: Synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone
-
Reactant Solubilization : Dissolve 10 mmol of isolated 3,4-dihydroxybenzaldehyde and 10 mmol of 2',5'-dimethoxyacetophenone in 30 mL of absolute ethanol.
-
Causality: Ethanol serves as an ideal protic solvent, stabilizing the enolate intermediate formed in the subsequent step without participating in side reactions.
-
-
Base Catalysis : Dropwise, add 15 mL of a 50% (w/v) aqueous Potassium Hydroxide (KOH) solution while maintaining the reaction vessel in an ice bath (0-5°C).
-
Causality: The strong base deprotonates the alpha-carbon of the acetophenone, generating a nucleophilic enolate. The ice bath prevents exothermic degradation and suppresses the formation of unwanted aurone side-products.
-
-
Condensation : Remove the ice bath and stir the mixture at room temperature for 48 hours.
-
Causality: Extended stirring ensures complete nucleophilic addition to the aldehyde's carbonyl carbon, followed by spontaneous dehydration to form the thermodynamically stable trans-α,β-unsaturated ketone.
-
-
Acidification and Recovery : Pour the dark red mixture over crushed ice and acidify to pH 3.0 using 2M HCl.
-
Validation: The sudden shift in pH protonates the phenoxide ions, inducing the immediate precipitation of the crude chalcone as a yellow solid. Filter, wash with cold water, and verify the mass via HPLC-UV (Target purity >98%).
-
Figure 1: Workflow for the extraction and semi-synthesis of HX-0836 from botanical precursors.
Mechanistic Pharmacology & Efficacy
The clinical value of lies in its ability to simultaneously disrupt two major arms of the arachidonic acid cascade[1].
Traditional NSAIDs target COX, inadvertently shunting arachidonic acid metabolism toward the 5-LOX pathway, which increases leukotriene production and can trigger gastrointestinal or respiratory adverse events. HX-0836 acts as a dual inhibitor . By blocking 5-LOX, it halts the synthesis of leukotrienes (responsible for leukocyte chemotaxis and edema). By blocking COX, it halts the synthesis of prostaglandins (responsible for pain and acute inflammation)[1].
Figure 2: Dual inhibition of COX and 5-LOX pathways by HX-0836, reducing inflammatory mediators.
Quantitative Data Summary
The table below summarizes the comparative pharmacological profiling of HX-0836 against established natural and synthetic standards, demonstrating its superior efficacy in managing arachidonic acid-induced inflammation[1].
| Compound / Standard | Target Enzyme | Inhibitory Potency | In Vivo Efficacy (Mouse Ear Edema) |
| HX-0836 | 5-LOX | Potent (Nanomolar range) | > Phenidone |
| HX-0836 | COX | Potent (Micromolar range) | = Flufenamic acid |
| Quercetin (Natural) | 5-LOX | Moderate | N/A |
| Flufenamic Acid | COX | Potent | N/A |
| Phenidone | 5-LOX / COX | Moderate | Baseline Standard |
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). "3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors." Journal of Medicinal Chemistry, 36(24), 3904-3909. URL: [Link]
-
Reddy, B. J., & Reddy, K. S. (2009). "Synthesis of Semi-Synthetic Chalcones from the Isolated Intermediate Aldehydes of the Roots of Decalepis hemiltonii." Asian Journal of Chemistry, 21(5), 3855-3860. URL:[Link]
Sources
solubility of 2',5'-Dimethoxy-3,4-dihydroxychalcone in different solvents
An In-Depth Technical Guide to the Solubility of 2',5'-Dimethoxy-3,4-dihydroxychalcone
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2',5'-Dimethoxy-3,4-dihydroxychalcone, a synthetic chalcone derivative with significant pharmacological interest, particularly as a potent inhibitor of both 5-lipoxygenase and cyclooxygenase.[1] Given that the therapeutic efficacy and experimental reliability of any bioactive compound are fundamentally linked to its solubility, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties that govern the solubility of this chalcone, provide a detailed, field-proven protocol for its empirical determination, present a qualitative solubility profile in a range of common laboratory solvents, and discuss strategies for enhancing its aqueous solubility for biological assays.
Introduction: The Critical Role of Solubility in Chalcone Research
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core structure, represent a privileged scaffold in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] 2',5'-Dimethoxy-3,4-dihydroxychalcone is a member of this versatile family. However, the promising bioactivity of many chalcones is often hampered by their inherent hydrophobicity and consequently poor aqueous solubility.[5][6] This limitation can lead to significant challenges in formulation, bioavailability, and the generation of reliable in-vitro data, often manifesting as precipitation in assay media or inconsistent experimental results.[5] Understanding and quantifying the solubility of 2',5'-Dimethoxy-3,4-dihydroxychalcone is therefore not a trivial preliminary step, but a critical prerequisite for meaningful pharmacological investigation and successful drug development.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is dictated by its molecular structure. The structure of 2',5'-Dimethoxy-3,4-dihydroxychalcone (Molecular Formula: C₁₇H₁₆O₅) presents a classic interplay of hydrophilic and lipophilic moieties.[7]
-
Lipophilic (Hydrophobic) Features : The core α,β-unsaturated carbonyl system and the two aromatic rings contribute to the molecule's overall nonpolar character, driving its solubility in organic solvents.[5]
-
Hydrophilic (Polar) Features : The presence of two hydroxyl (-OH) groups on one aromatic ring and two methoxy (-OCH₃) groups on the other introduces polarity. The hydroxyl groups are particularly significant as they can act as both hydrogen bond donors and acceptors, promoting interaction with polar protic solvents. The methoxy groups are weaker hydrogen bond acceptors.
This balance suggests that the compound will exhibit limited solubility in highly nonpolar solvents and in water, but will be readily soluble in polar organic solvents capable of hydrogen bonding. The principle of "like dissolves like" is the primary determinant of its solubility profile.[8] Polar functional groups generally increase solubility in polar solvents like ethanol, methanol, and DMSO.[8]
Experimental Protocol: Gravimetric Method for Solubility Determination
To obtain reliable, quantitative solubility data, a robust experimental method is essential. The gravimetric method is a widely accepted and accurate technique for determining the solubility of solid compounds like chalcones in various solvents.[8][9][10]
Causality Behind the Protocol:
This protocol is designed as a self-validating system. The core principle is to create a saturated solution at a constant temperature, ensuring that the solvent is holding the maximum amount of dissolved solute. Every step is designed to maintain this equilibrium and accurately measure the concentration. Using an excess of the solid ensures saturation is reached.[8] The extended equilibration period with vigorous stirring allows the system to overcome kinetic barriers and reach thermodynamic equilibrium.[9] Allowing the solution to settle while maintaining temperature prevents undissolved particles from being sampled.[8] Finally, careful evaporation of a known mass of the supernatant allows for the direct measurement of the dissolved solute.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of 2',5'-Dimethoxy-3,4-dihydroxychalcone to a pre-weighed glass vial containing a known mass of the selected solvent. The presence of undissolved solid is crucial.
-
Equilibration : Seal the vial tightly to prevent solvent evaporation. Place it in an isothermal water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Stir the mixture vigorously using a magnetic stirrer for a minimum of 6-8 hours to ensure equilibrium is reached.[8][9]
-
Settling : After the equilibration period, turn off the stirrer and allow the vial to remain in the water bath for at least 2 hours to allow undissolved solids to settle completely.[8]
-
Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe. The syringe must be fitted with a syringe filter (e.g., 0.22 µm) to remove any microscopic particulate matter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Mass Determination of Solution : Transfer the filtered supernatant to a clean, pre-weighed container and weigh it to determine the exact mass of the saturated solution withdrawn.
-
Solvent Evaporation : Place the container in a drying oven at a temperature safely below the solvent's boiling point and the chalcone's decomposition temperature. Evaporate the solvent completely until a constant weight of the dried solute is achieved.
-
Calculation : The solubility can be calculated and expressed in various units (e.g., g/100 mL, mg/mL, or mole fraction).
-
Mass of dissolved chalcone = (Mass of container + dried solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)
-
Solubility ( g/100g solvent) = (Mass of dissolved chalcone / Mass of solvent) x 100
-
Qualitative Solubility Profile
While extensive quantitative data for 2',5'-Dimethoxy-3,4-dihydroxychalcone is not widely published, a qualitative profile can be reliably predicted based on its structure and the known behavior of similar chalcones.[8][11] For practical laboratory use, stock solutions are typically prepared in DMSO.[1][5]
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Powerful solvent, widely used for preparing high-concentration stock solutions of chalcones for biological assays.[5] |
| Acetone, DMF | High | Good polarity to interact with the chalcone's functional groups without the competing hydrogen bonding of protic solvents. | |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups on the chalcone can form hydrogen bonds with the solvent, aiding dissolution. Often used for recrystallization.[8][12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have sufficient polarity to dissolve many chalcones and are common in synthesis and chromatography.[9][11] |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the chalcone due to its hydroxyl and methoxy groups is too high for significant solubility in non-polar solvents.[13] |
| Aqueous | Water, Buffered Solutions (PBS) | Very Low | The large hydrophobic scaffold of the chalcone dominates, leading to poor aqueous solubility, a common issue for this class of compounds.[5][6] |
Strategies for Enhancing Aqueous Solubility for Biological Assays
The very low aqueous solubility of 2',5'-Dimethoxy-3,4-dihydroxychalcone necessitates strategies to create homogenous solutions for reliable biological testing.
-
Co-Solvents : The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, typically DMSO, and then dilute it into the aqueous assay medium.[5] Crucial Insight : It is imperative to keep the final DMSO concentration low (generally ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final DMSO concentration is mandatory.[5]
-
Solubilizing Excipients (Cyclodextrins) : Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic chalcone molecule, forming a water-soluble inclusion complex.[5] The Higuchi-Connors phase solubility method can be used to quantify this enhancement.[5]
-
Formulation as a Nanoemulsion : Encapsulating the chalcone within a stable oil-in-water nanoemulsion can dramatically improve its dispersibility in aqueous systems. This involves dissolving the chalcone in an oil phase, which is then dispersed as nanoscale droplets in an aqueous phase using surfactants.[5]
Conclusion
While 2',5'-Dimethoxy-3,4-dihydroxychalcone holds significant therapeutic promise, its physicochemical properties present a solubility profile that must be carefully managed. It exhibits high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic and chlorinated solvents. Its aqueous solubility is predictably very low, a critical consideration for all biological evaluations. Researchers must employ robust methods, such as the gravimetric protocol detailed herein, to quantify its solubility in relevant solvent systems. For in-vitro and subsequent in-vivo studies, the use of solubility enhancement strategies is not merely an option but a requirement for generating accurate, reproducible, and meaningful data.
References
- Benchchem. (n.d.). A Technical Guide to the Solubility of Chalcone Dibromide in Organic Solvents.
- Benchchem. (2025). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays.
- SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- ResearchGate. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone | Request PDF.
- Benchchem. (n.d.). 2,4-Dimethoxy-2'-hydroxychalcone.
- MDPI. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design.
- RSC Publishing. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies.
- Benchchem. (n.d.). experimental protocol for chalcone synthesis and characterization.
- PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.
- Baluja, S., et al. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19.
- ResearchGate. (n.d.). (PDF) Chalcones: A Solubility Study at Different Temperatures.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.
- PMC. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
- Worldwidejournals.com. (n.d.). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
- PMC. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
- PubChemLite. (n.d.). 2',5'-dimethoxy-3,4-dihydroxychalcone (C17H16O5).
Sources
- 1. 2,4-Dimethoxy-2'-hydroxychalcone | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2',5'-dimethoxy-3,4-dihydroxychalcone (C17H16O5) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. scispace.com [scispace.com]
discovery and isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone
An In-depth Technical Guide to the Discovery and Isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chalcone derivative, 2',5'-Dimethoxy-3,4-dihydroxychalcone. While the initial discovery and isolation from a natural source are not extensively documented in a single repository, this guide synthesizes available information to present a scientifically grounded pathway for its procurement and characterization. We will explore its potential natural origins, detail a robust methodology for its isolation and purification from plant matrices, and provide a validated synthetic alternative. Furthermore, this guide will cover the critical aspects of structural elucidation and discuss its known biological significance as an anti-inflammatory agent.
Introduction: The Significance of 2',5'-Dimethoxy-3,4-dihydroxychalcone
Chalcones, belonging to the flavonoid family, are open-chain precursors to a vast array of plant-based polyphenols. Their basic structure, an α,β-unsaturated ketone connecting two aromatic rings, serves as a scaffold for numerous substitutions, leading to a wide diversity of bioactive compounds. 2',5'-Dimethoxy-3,4-dihydroxychalcone is a specific derivative that has garnered interest due to its demonstrated biological activities.
Notably, this compound has been synthesized and identified as a potent inhibitor of both 5-lipoxygenase and cyclooxygenase, key enzymes in the inflammatory cascade. Its inhibitory effect on these enzymes is comparable to the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, and it demonstrates greater 5-lipoxygenase inhibition than quercetin. This dual-inhibitory action suggests its potential as a lead compound in the development of novel anti-inflammatory therapeutics.
Figure 1: Chemical structure of 2',5'-Dimethoxy-3,4-dihydroxychalcone.
Natural Occurrence and Bio-Rational Sourcing
While a definitive isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone from a specific plant species is not prominently documented, phytochemical studies of the Fissistigma genus (family Annonaceae) provide strong circumstantial evidence for its likely natural origin. Plants of this genus, such as Fissistigma oldhamii, are rich sources of flavonoids, including a variety of chalcones. For instance, the structurally similar 2',5'-dihydroxy-3',4',6'-trimethoxy chalcone has been successfully isolated from the fruits of Fissistigma oldhamii. The genus has a history of use in traditional medicine, particularly for treating inflammatory conditions, which aligns with the known biological activity of our target compound.
This section outlines a logical workflow for the targeted isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone from a plant source like Fissistigma oldhamii.
dot graph "Isolation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Figure 2: A generalized workflow for the isolation of the target chalcone.
Detailed Protocol for Extraction and Fractionation
This protocol is adapted from established methods for flavonoid isolation from the Fissistigma genus.
-
Plant Material Preparation : Air-dry the plant material (e.g., stems or fruits of Fissistigma oldhamii) and grind it into a fine powder.
-
Extraction : Macerate the powdered plant material with 95% aqueous methanol at room temperature for 72 hours, with occasional agitation. Repeat this process three times to ensure exhaustive extraction.
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous solution.
-
Solvent Partitioning :
-
Perform liquid-liquid partitioning of the aqueous solution sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chalcones, being moderately polar, are expected to partition predominantly into the ethyl acetate fraction.
-
Evaporate the solvent from each fraction to yield the respective crude extracts.
-
Chromatographic Purification
The ethyl acetate fraction, being rich in flavonoids, is subjected to a multi-step chromatographic process.
-
Silica Gel Column Chromatography :
-
Subject the dried EtOAc extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1, followed by pure EtOAc).
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and a visualizing agent (e.g., UV light or an anisaldehyde-sulfuric acid spray reagent).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography :
-
Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity, and is particularly useful for removing residual pigments and polymeric substances.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification to achieve high purity, employ semi-preparative HPLC on the fractions obtained from the Sephadex column.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water (often with a small percentage of formic acid to improve peak shape).
-
Synthetic Approach: Claisen-Schmidt Condensation
Given the challenges of natural product isolation, chemical synthesis offers a reliable and scalable alternative for obtaining 2',5'-Dimethoxy-3,4-dihydroxychalcone. The most common and efficient method for chalcone synthesis is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
dot graph "Claisen_Schmidt_Condensation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Figure 3: Schematic of the Claisen-Schmidt condensation for synthesizing the target chalcone.
Detailed Synthetic Protocol
-
Reactant Preparation : In a round-bottom flask, dissolve 2,5-dimethoxyacetophenone (1 equivalent) in ethanol.
-
Base Addition : To this solution, add an aqueous solution of a strong base, such as 40-50% potassium hydroxide (KOH), and stir at room temperature.
-
Aldehyde Addition : Slowly add a solution of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) (1 equivalent) in ethanol to the reaction mixture.
-
Reaction : Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Isolation :
-
Once the reaction is complete (typically after 24-48 hours), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper. This will cause the crude chalcone to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2',5'-Dimethoxy-3,4-dihydroxychalcone.
Structural Elucidation
The definitive identification of the isolated or synthesized compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for 2',5'-Dimethoxy-3,4-dihydroxychalcone |
| Mass Spectrometry (MS) | The ESI-MS spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₇H₁₆O₅ (300.31 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for a hydroxyl group (-OH) around 3400 cm⁻¹, an α,β-unsaturated carbonyl group (C=O) around 1650 cm⁻¹, and aromatic C=C stretching vibrations. |
| ¹H-NMR Spectroscopy | The ¹H-NMR spectrum will show distinct signals for the two methoxy groups (singlets, ~3.8-3.9 ppm), aromatic protons on both rings, and the characteristic doublets for the α and β protons of the enone system (typically between 7.0-8.0 ppm with a coupling constant of ~15 Hz, indicative of a trans configuration). |
| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum will display 17 carbon signals, including the carbonyl carbon (downfield, ~190 ppm), carbons of the double bond, and signals for the methoxy and aromatic carbons. |
| 2D-NMR (COSY, HSQC, HMBC) | These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. |
| X-ray Crystallography | For a definitive 3D structure, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. |
Conclusion and Future Directions
This guide provides a robust framework for the isolation and synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone. The proposed isolation strategy, targeting the Fissistigma genus, is based on sound phytochemical precedent. Concurrently, the detailed Claisen-Schmidt condensation protocol offers a reliable and scalable alternative for producing this compound with high purity. The potent and dual anti-inflammatory activity of 2',5'-Dimethoxy-3,4-dihydroxychalcone marks it as a compound of significant interest for further preclinical investigation. Future research should focus on confirming its presence in Fissistigma or other natural sources, exploring its broader pharmacological profile, and investigating its mechanism of action at a molecular level.
References
-
Christian, G., & Rali, T. (2023). Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects. Plants, 12(24), 4094. [Link]
- Wang, Y., et al. (2021). Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass
Application Note: In Vitro Evaluation of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) as a Dual COX/5-LOX Inhibitor
Executive Summary
2',5'-Dimethoxy-3,4-dihydroxychalcone (commonly designated in literature as HX-0836 ) is a highly potent, synthetic chalcone derivative engineered for the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. For drug development professionals and molecular biologists, targeting both arms of the arachidonic acid cascade prevents the "shunting" effect commonly seen with selective NSAIDs, where blocked COX pathways redirect substrate to produce pro-inflammatory leukotrienes.
This application note provides researchers with validated, self-contained protocols for utilizing HX-0836 in cell culture models. By detailing the causality behind reagent handling, cellular assay design, and lipid peroxidation quantification, this guide ensures reproducible, high-fidelity data generation.
Mechanistic Grounding & Rationale
Inflammation and oxidative stress are inextricably linked through the arachidonic acid (AA) cascade. When cellular membranes are perturbed, Phospholipase A2 (PLA2) releases AA, which is subsequently oxygenated by two primary enzymatic pathways:
-
Cyclooxygenase (COX-1/2) : Converts AA into prostaglandins (e.g., PGE2) and thromboxanes.
-
5-Lipoxygenase (5-LOX) : Converts AA into leukotrienes (e.g., LTB4).
HX-0836 acts as a dual inhibitor. The 2',5'-dimethoxy substitutions on the A-ring enhance lipophilicity and cellular permeability, while the 3,4-dihydroxy (catechol) groups on the B-ring confer potent radical-scavenging properties. This allows the molecule to directly neutralize reactive oxygen species (ROS) and halt lipid peroxidation while simultaneously occupying the catalytic domains of COX and 5-LOX [1].
Fig 1: Dual inhibition of the Arachidonic Acid pathway and ROS scavenging by HX-0836.
Reagent Preparation & Physicochemical Handling
Because HX-0836 contains a highly reactive catechol moiety, improper handling will lead to auto-oxidation, rendering the compound inactive before it ever reaches the cells.
-
Solvent Selection : HX-0836 is insoluble in aqueous buffers. It must be dissolved in sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Preparation of 10 mM Stock : Dissolve exactly 3.00 mg of HX-0836 in 1.0 mL of anhydrous DMSO.
-
Storage Causality : Aliquot the stock into amber microcentrifuge tubes and store at -80°C. The amber tubes prevent UV-induced photo-isomerization of the chalcone's α,β-unsaturated ketone bridge, while the ultra-low temperature halts the oxidation of the 3,4-dihydroxy groups.
-
Application : Dilute the stock in complete culture media immediately prior to use. Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound anti-inflammatory readouts.
Experimental Protocols
Protocol A: In Vitro Assessment of COX-2/5-LOX Inhibition in Macrophages
Objective : Quantify the dose-dependent suppression of PGE2 and LTB4 secretion in RAW 264.7 cells. System Validation : RAW 264.7 is the gold-standard murine macrophage line because it robustly upregulates COX-2 and 5-LOX upon Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS).
Fig 2: Step-by-step in vitro workflow for assessing anti-inflammatory efficacy in macrophages.
Step-by-Step Methodology:
-
Cell Seeding : Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Serum Starvation (Critical Step) : Aspirate the media, wash gently with warm PBS, and add serum-free DMEM for 2 hours.
-
Causality: FBS contains exogenous lipids, growth factors, and basal prostaglandins that mask the de novo synthesis of PGE2/LTB4. Starvation synchronizes the cells and eliminates background noise, drastically improving assay sensitivity.
-
-
Compound Pre-treatment : Prepare working solutions of HX-0836 (0.1, 1.0, 5.0, and 10.0 µM) in serum-free DMEM. Add 100 µL/well and incubate for 1 hour. Include a vehicle control well containing 0.1% DMSO to establish a baseline.
-
Stimulation : Add LPS (final concentration 1 µg/mL) to the wells. Crucially , to properly assess 5-LOX activity, supplement the media with 10 µM exogenous Arachidonic Acid.
-
Causality: While LPS strongly induces COX-2, 5-LOX activation often requires higher intracellular calcium or substrate availability. Adding exogenous AA ensures the substrate is not the rate-limiting step, allowing you to measure direct enzymatic inhibition by HX-0836 rather than indirect upstream effects on PLA2.
-
-
Harvest & Readout : After 24 hours, centrifuge the plate at 1,500 rpm for 5 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh plate. Quantify PGE2 and LTB4 using competitive ELISA kits according to the manufacturer's instructions.
Protocol B: Microsomal Lipid Peroxidation (Antioxidant) Assay
Objective : Evaluate the direct antioxidant capacity of HX-0836 via the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Step-by-Step Methodology:
-
Reaction Mixture : In a microcentrifuge tube, combine 1 mg/mL rat hepatic microsomes (in 0.1 M Tris-HCl buffer, pH 7.4), HX-0836 (1–50 µM), and 1 mM Ascorbic Acid.
-
Induction : Initiate lipid peroxidation by adding 10 µM FeSO4. Incubate at 37°C for exactly 30 minutes.
-
Termination & Derivatization : Stop the reaction by adding 20% Trichloroacetic acid (TCA), followed immediately by 0.67% Thiobarbituric acid (TBA). Boil the samples at 95°C for 15 minutes.
-
Causality: TCA precipitates microsomal proteins to prevent optical interference. TBA reacts specifically with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—forming a stable pink chromophore.
-
-
Quantification : Cool the tubes on ice, centrifuge at 10,000 x g for 10 minutes, and measure the absorbance of the supernatant at 532 nm.
Data Presentation: Comparative Efficacy
To validate your self-contained assay system, HX-0836 must be benchmarked against established reference inhibitors. The table below summarizes the expected pharmacological profile based on foundational structure-activity relationship (SAR) studies [1] and recent chalcone evaluations [2].
| Compound | Target / Assay | Expected IC50 (µM) | Mechanistic Role |
| HX-0836 | 5-LOX Inhibition | ~0.5 - 1.2 | Dual Inhibitor / Radical Scavenger |
| HX-0836 | COX Inhibition | ~1.5 - 3.0 | Dual Inhibitor / Radical Scavenger |
| Flufenamic Acid | COX Inhibition | ~2.0 - 4.0 | Selective COX Inhibitor Reference |
| Quercetin | 5-LOX Inhibition | ~3.5 - 5.0 | Natural Flavonoid Reference |
| Phenidone | 5-LOX Inhibition | ~15.0 - 20.0 | Standard 5-LOX Inhibitor Reference |
Note: HX-0836 demonstrates superior or equivalent potency to standard inhibitors, highlighting the synergistic advantage of combining the 2',5'-dimethoxy and 3,4-dihydroxy substitution patterns into a single molecular scaffold.
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904-3909. URL:[Link]
-
Chontzopoulou, E., Cheilari, A., Katsogiannou, A., Karta, D., Vavougyiou, K., Hadjipavlou-Litina, D., Javornik, U., Vassiliou, S., & Mavromoustakos, T. (2023). Thiocarbohydrazone and Chalcone-Derived 3,4-Dihydropyrimidinethione as Lipid Peroxidation and Soybean Lipoxygenase Inhibitors. ACS Omega, 8(12), 11466-11481. URL:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5378771, 2',5'-Dimethoxy-3,4-dihydroxychalcone. PubChem Database. URL:[Link]
Sources
Application Note: 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) in Neuroprotective Research
Mechanistic Rationale: Overcoming Substrate Shunting in Neuroinflammation
Neuroinflammation and oxidative stress are the primary pathological drivers in neurodegenerative conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Central to this inflammatory cascade is the metabolism of arachidonic acid (AA). When AA is released from membrane phospholipids, it is rapidly oxygenated by two primary enzymatic pathways: 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) .
Historically, drug development focused on selective COX inhibitors (e.g., NSAIDs). However, blocking only the COX pathway frequently leads to substrate shunting —where accumulated AA is redirected into the 5-LOX pathway, resulting in an overproduction of neurotoxic leukotrienes (like LTB4) and exacerbating neuronal damage.
2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) represents a superior pharmacological approach. As a synthetic chalcone derivative, HX-0836 acts as a potent dual 5-LOX/COX inhibitor [1]. By simultaneously blocking both arms of the AA cascade, it prevents substrate shunting. Furthermore, the 3,4-dihydroxy motif on the chalcone scaffold confers intrinsic antioxidant properties, allowing HX-0836 to act as a redox inhibitor that directly interferes with the iron-dependent catalytic cycle of lipoxygenases[2]. This dual-action mechanism makes it a highly promising candidate for neuroprotective drug development.
Pathway Visualization
The following diagram illustrates how HX-0836 disrupts the neuroinflammatory cascade by blocking enzymatic conversion and scavenging reactive oxygen species (ROS).
Mechanistic pathway of HX-0836 dual 5-LOX/COX inhibition and ROS scavenging in neuroprotection.
Comparative Efficacy Profile
To contextualize the potency of HX-0836, it is benchmarked against established single-pathway inhibitors and standard antioxidants. Research demonstrates that HX-0836 inhibits COX to the same degree as flufenamic acid, while outperforming standard flavonoids like quercetin in 5-LOX inhibition[1][3].
| Compound | Primary Target | Relative Efficacy vs. HX-0836 | Mechanistic Limitation |
| HX-0836 | 5-LOX / COX / ROS | Baseline (High Efficacy) | None (Prevents AA shunting) |
| Flufenamic Acid | COX | Equivalent COX inhibition | Causes 5-LOX substrate shunting |
| Quercetin | 5-LOX / ROS | Lower 5-LOX inhibition | Poor bioavailability; weak COX effect |
| Phenidone | Dual LOX/COX | Lower in vivo edema reduction | Higher cellular toxicity profile |
Experimental Workflows & Protocols
The following protocols are engineered to be self-validating systems. By incorporating specific controls and understanding the causality behind buffer conditions, researchers can accurately quantify the neuroprotective profile of HX-0836.
Protocol A: Cell-Free Dual 5-LOX/COX-2 Enzymatic Assay
Objective: Validate the IC50 of HX-0836 against recombinant 5-LOX and COX-2 enzymes.
Expertise Insight: Because HX-0836 acts partially as a redox inhibitor at the iron center of 5-LOX[2], do not use strong reducing agents (like high-dose DTT) in your assay buffer. Strong reducing agents will artificially reduce the active site iron, masking the intrinsic redox-modulating capability of the chalcone and leading to false-negative IC50 shifts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of HX-0836 in anhydrous DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced enzyme denaturation.
-
Buffer Formulation:
-
For 5-LOX: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, and 1 mM ATP. (Calcium and ATP are critical for full 5-LOX allosteric activation).
-
For COX-2: 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 1 mM phenol.
-
-
Pre-Incubation (Critical Step): Incubate the recombinant enzymes (100 U/well) with serial dilutions of HX-0836 (0.1 μM to 50 μM) for 15 minutes at 37°C. Causality: Pre-incubation is required for the chalcone to interact with the catalytic iron core before competitive substrate binding occurs.
-
Reaction Initiation: Add 10 μM of Arachidonic Acid to initiate the reaction. Incubate for 10 minutes.
-
Termination & Quantification: Stop the reaction by adding 1M HCl. Neutralize, and quantify the downstream products (LTB4 for 5-LOX; PGE2 for COX-2) using highly specific Enzyme Immunoassays (EIA).
-
Validation: A successful assay will show a parallel dose-dependent decrease in both LTB4 and PGE2, confirming dual inhibition without shunting.
Protocol B: Microglial (BV-2) Neuroinflammation and ROS Scavenging Model
Objective: Assess the cellular neuroprotective and anti-inflammatory efficacy of HX-0836 in LPS-stimulated microglia.
Expertise Insight: Measuring only one cytokine or lipid mediator can give a false sense of anti-inflammatory efficacy. You must measure both PGE2 and LTB4 in the supernatant to confirm that HX-0836 is successfully preventing AA shunting in a live-cell model.
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed BV-2 microglial cells at 2×105 cells/well in a 24-well plate using DMEM with 10% FBS. After 24 hours, wash with PBS and switch to serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and eliminates exogenous lipids from the FBS that could artificially inflate baseline AA levels.
-
Compound Treatment: Pre-treat the cells with HX-0836 (1, 5, and 10 μM) for 2 hours. Include a vehicle control (0.1% DMSO).
-
Inflammatory Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.
-
ROS Quantification (Intracellular): 45 minutes before the end of the incubation, add 10 μM DCFDA (a fluorescent ROS probe). Wash cells twice with cold PBS, lyse, and measure fluorescence (Ex/Em = 485/535 nm). The 3,4-dihydroxy motif of HX-0836 should yield a dose-dependent reduction in ROS[4].
-
Cytokine & Mediator Analysis: Collect the supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris. Perform ELISA for TNF-α, PGE2, and LTB4.
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). "3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors." Journal of Medicinal Chemistry, 36(24), 3904–3909.
-
Chontzopoulou, E., et al. (2023). "Thiocarbohydrazone and Chalcone-Derived 3,4-Dihydropyrimidinethione as Lipid Peroxidation and Soybean Lipoxygenase Inhibitors." ACS Omega, 8(12), 11090–11105.
-
Dvorak, Z., et al. (2006). "Chemoprotective and toxic potentials of synthetic and natural chalcones and dihydrochalcones in vitro." Toxicology, 218(1), 1-10.
Sources
Application Note: Analytical Methodologies for the Quantification of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836)
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide
Executive Summary & Pharmacological Context
2',5'-Dimethoxy-3,4-dihydroxychalcone , commonly designated as HX-0836 in pharmacological research, is a potent synthetic chalcone derivative. It is primarily investigated for its robust anti-inflammatory properties, acting as a dual inhibitor of both the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways ()[1]. Because HX-0836 inhibits COX to a degree comparable to flufenamic acid while simultaneously suppressing 5-LOX ()[2], it is a highly valuable compound in inflammatory disease modeling.
To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, robust analytical methods are required to quantify HX-0836 in complex biological matrices. This guide details self-validating UPLC-MS/MS and HPLC-DAD methodologies, emphasizing the physicochemical logic behind every experimental choice.
Figure 1: Dual inhibition of COX and 5-LOX inflammatory pathways by the chalcone derivative HX-0836.
Physicochemical Profiling & Analytical Strategy
Designing a reliable assay for HX-0836 (C₁₇H₁₆O₅, MW: 300.31) requires navigating several structural nuances inherent to chalcones ()[3]:
-
Ionization Strategy (Causality): The molecule possesses a catechol moiety (3,4-dihydroxy groups). These phenolic hydroxyls readily donate protons. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice. ESI- significantly reduces background matrix noise compared to positive mode, yielding superior Signal-to-Noise (S/N) ratios for polyphenols ()[4].
-
Photoisomerization Risk (Causality): The α,β-unsaturated ketone bridge in chalcones is highly susceptible to UV/visible light-induced trans-to-cis (E/Z) isomerization ()[5]. All sample handling must be performed under amber lighting or using actinic glassware to prevent artificial degradation.
-
Protein Binding (Causality): Chalcones are highly lipophilic and bind strongly to plasma proteins. A harsh disruption technique, such as organic solvent-based Protein Precipitation (PPT), is mandatory to ensure total drug recovery ()[6].
Self-Validating Sample Preparation Protocol
A protocol is only trustworthy if it actively monitors its own failure points. This extraction utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., Isoliquiritigenin) spiked into the raw sample at Step 1. This ensures that any matrix suppression or volumetric loss during extraction is mathematically normalized.
Reagents Required
-
Acetonitrile (ACN) & Methanol (MeOH) – LC-MS Grade
-
Formic Acid (FA) – LC-MS Grade
-
Internal Standard (IS): Isoliquiritigenin (or structurally similar chalcone)
Step-by-Step Protein Precipitation (PPT)
-
Preparation: Thaw biological plasma samples on ice under low-light conditions to prevent E/Z isomerization ()[5].
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-binding polypropylene microcentrifuge tube.
-
IS Spiking: Add 10 µL of the IS working solution (100 ng/mL in 50% MeOH). Rationale: Early introduction of the IS corrects for downstream extraction variability.
-
Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. Rationale: The 1:3 plasma-to-solvent ratio ensures >98% protein precipitation. The 0.1% FA maintains the catechol groups in a fully protonated, stable state, preventing auto-oxidation during extraction ()[4].
-
Agitation: Vortex vigorously for 2 minutes to disrupt drug-protein complexes.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins ()[5].
-
Recovery: Carefully transfer 100 µL of the clear supernatant into an amber UPLC autosampler vial equipped with a glass micro-insert.
Figure 2: Step-by-step self-validating LC-MS/MS sample preparation and analytical workflow for HX-0836.
Instrumental Methodologies
Primary Quantification: UPLC-MS/MS (For Plasma/Tissue)
For high-sensitivity PK profiling, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard ()[7].
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: Sub-2 µm particles provide high theoretical plate counts, resolving HX-0836 from endogenous isobaric lipids rapidly.
-
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
Table 1: UPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 85 | 15 | Initial |
| 0.5 | 85 | 15 | 6 (Linear) |
| 2.5 | 10 | 90 | 6 (Linear) |
| 3.5 | 10 | 90 | 6 (Linear) |
| 3.6 | 85 | 15 | 6 (Linear) |
| 5.0 | 85 | 15 | Re-equilibration |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| HX-0836 | 299.1 [M-H]⁻ | 163.0 | 35 | 22 | Quantifier |
| HX-0836 | 299.1[M-H]⁻ | 135.0 | 35 | 28 | Qualifier |
| IS (Isoliquiritigenin) | 255.1 [M-H]⁻ | 135.0 | 30 | 24 | Internal Standard |
Secondary Quantification: HPLC-DAD (For In Vitro Assays)
For high-throughput screening in buffer systems (e.g., recombinant COX/LOX enzyme assays), HPLC with Diode Array Detection (DAD) is a highly robust and cost-effective alternative.
-
Detection Wavelength: 350 nm. Rationale: The extended conjugation between the A and B rings through the α,β-unsaturated carbonyl bridge yields a strong π-π* transition, resulting in an absorbance maximum (λmax) near 350 nm. This wavelength is highly specific and avoids interference from most endogenous proteins and buffer salts.
Method Validation & Quality Assurance
To ensure the trustworthiness of the data, the assay must be validated according to standard bioanalytical guidelines ()[6].
Table 3: Bioanalytical Validation Acceptance Criteria
| Validation Parameter | Target Criteria | Corrective Action if Failed |
| Linearity (R²) | > 0.995 (Range: 0.5 - 500 ng/mL) | Check IS spiking accuracy; evaluate MS detector saturation. |
| Intra/Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | Recalibrate pipettes; ensure complete protein precipitation. |
| Accuracy | 85% - 115% of nominal concentration | Assess matrix effects; switch to a Stable Isotope-Labeled IS. |
| Matrix Effect | 85% - 115% (IS normalized) | Dilute sample or optimize UPLC gradient to shift retention time. |
| System Suitability (SST) | Tailing factor < 1.5; RT drift < 2% | Purge LC pumps; replace UPLC guard column. |
References
-
Singh, R., et al. "Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study." PubMed (2014). URL:[Link][6]
-
Reddy, et al. "Synthesis of Semi-Synthetic Chalcones from the Isolated Intermediate Aldehydes of the Roots of Decalepis hemiltonii." ResearchGate. URL: [Link][1]
-
Huang, G., et al. "Determination of licochalcone A in rat plasma by UPLC–MS/MS and its pharmacokinetics." AKJournals / ResearchGate (2019). URL:[Link][4][7]
-
Google Patents. "3,4-dihydroxychalcone derivatives." US Patent 5276058A. URL:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5276058A - 3,4-dihydroxychalcone derivatives - Google Patents [patents.google.com]
- 3. 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Troubleshooting of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836)
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with synthesizing 2',5'-Dimethoxy-3,4-dihydroxychalcone (also known in pharmacological literature as HX-0836 ). This specific chalcone is a highly potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), making it a critical scaffold in anti-inflammatory drug discovery[1].
Synthesizing this molecule via the traditional Claisen-Schmidt condensation presents unique chemical hurdles, primarily due to the highly reactive, unprotected catechol moiety on the B-ring. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure high-yield, isomerically pure synthesis.
Synthesis Strategy & Workflow
The most robust approach to synthesizing 2',5'-dimethoxy-3,4-dihydroxychalcone involves the base-catalyzed Claisen-Schmidt condensation of 2,5-dimethoxyacetophenone and 3,4-dihydroxybenzaldehyde[2]. To prevent oxidative degradation, a protection-deprotection strategy is highly recommended[3].
Workflow for the MOM-protected synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone.
Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn into a black, intractable tar immediately upon adding the base catalyst? Causality: The B-ring precursor, 3,4-dihydroxybenzaldehyde, contains an unprotected catechol moiety. Under standard alkaline Claisen-Schmidt conditions (e.g., KOH or NaOH in ethanol), catechols are rapidly deprotonated. In the presence of atmospheric oxygen, these electron-rich phenolates are highly susceptible to aerobic oxidation, forming reactive ortho-quinones. These quinones rapidly polymerize via radical coupling, resulting in melanic tars and severely depressed yields[2]. Solution: You must either protect the hydroxyl groups prior to condensation or rigorously exclude oxygen. The most reliable method is protecting the 3,4-dihydroxybenzaldehyde with methoxymethyl (MOM) chloride[3]. If proceeding unprotected, the reaction must be performed under strict Schlenk conditions (N2/Ar atmosphere) using degassed solvents.
Logical decision tree for troubleshooting catechol oxidation during chalcone synthesis.
Q2: I am observing a mixture of isomers in my final NMR spectrum (e.g., doublet coupling constants around 12 Hz instead of 15-16 Hz). How do I prevent this? Causality: The Claisen-Schmidt condensation thermodynamically favors the trans (E)-chalcone, characterized by a large vicinal coupling constant ( J≈15.5 Hz) for the α,β -unsaturated protons. However, the conjugated enone system is photochemically active. Exposure to ambient UV/visible light during prolonged workups or crystallization induces photoisomerization to the sterically hindered cis (Z)-isomer ( J≈12 Hz)[4]. Solution: Wrap all reaction vessels, separatory funnels, and crystallization flasks in aluminum foil to shield them from light[4]. Conduct evaporation and drying steps at temperatures below 40°C to maintain the thermodynamic E-isomer stability.
Q3: Can I bypass the base-catalyzed oxidation by using an acid-catalyzed aldol condensation? Causality: Yes, acid catalysis (e.g., dry HCl gas, SOCl2/EtOH, or BF3·Et2O) successfully avoids the alkaline oxidation of the catechol ring[5]. However, the A-ring precursor (2,5-dimethoxyacetophenone) is highly electron-rich. Strong Lewis or Brønsted acids can trigger unwanted side reactions, including the cleavage of the methoxy ethers (demethylation) or electrophilic aromatic substitution oligomerization. Solution: If acid catalysis is necessary, utilize milder conditions such as 10% aqueous p-toluenesulfonic acid (p-TSA) and monitor the reaction closely via TLC to prevent degradation[4].
Quantitative Data: Comparison of Synthetic Strategies
To assist in experimental design, the following table summarizes the expected outcomes of various synthetic strategies for 2',5'-Dimethoxy-3,4-dihydroxychalcone based on empirical laboratory data.
| Synthetic Strategy | Catalyst | Atmosphere | Expected Yield | Purity | Key Advantage | Major Drawback |
| Direct Base Condensation | KOH / EtOH | Air | < 20% | Low | One-step process | Severe catechol oxidation (tar formation)[2] |
| Direct Base Condensation | KOH / EtOH | Nitrogen (N2) | 45 - 55% | Moderate | No protection steps needed | Requires strict air-free Schlenk setup |
| MOM-Protected Route | KOH / EtOH | Air | 75 - 85% (Overall) | > 98% | High purity, easily scalable | Multi-step process (Protection/Deprotection)[3] |
| Acid-Catalyzed | p-TSA / MeOH | Air | 30 - 40% | Moderate | Bypasses basic oxidation | Risk of A-ring demethylation[4][5] |
Self-Validating Experimental Protocol (MOM-Protected Route)
This protocol utilizes a self-validating system where each step contains a specific observable checkpoint to ensure scientific integrity before proceeding to the next phase.
Phase 1: MOM Protection of 3,4-Dihydroxybenzaldehyde
-
Reaction Setup: Dissolve 10 mmol of 3,4-dihydroxybenzaldehyde in 30 mL of anhydrous acetone. Add 30 mmol of anhydrous K2CO3.
-
Reagent Addition: Dropwise, add 25 mmol of methoxymethyl chloride (MOM-Cl) at 0°C under continuous stirring.
-
Causality Check: K2CO3 acts as a mild base, sufficient to deprotonate the phenolic OH without causing extensive oxidation in the acetone solvent.
-
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar catechol spot (low Rf) disappears entirely, replaced by a high Rf spot corresponding to 3,4-bis(methoxymethoxy)benzaldehyde[3].
-
Workup: Filter the K2CO3 salts, concentrate the filtrate, and extract with ethyl acetate/water. Dry the organic layer over Na2SO4 and evaporate.
Phase 2: Claisen-Schmidt Condensation
-
Reaction Setup: Dissolve the protected benzaldehyde (approx. 10 mmol) and 10 mmol of 2,5-dimethoxyacetophenone in 20 mL of ethanol.
-
Catalysis: Cool the mixture to 0°C and slowly add 5 mL of a 50% (w/v) aqueous KOH solution. Stir at room temperature for 12-24 hours.
-
Causality Check: The high concentration of KOH drives the dehydration of the intermediate aldol to the thermodynamically stable α,β -unsaturated ketone.
-
Self-Validation (Visual): The reaction mixture will transition from pale yellow to a deep orange/red color, which is characteristic of the extended π -conjugation of the newly formed chalcone framework[4].
-
Workup: Pour the mixture into ice water, neutralize with dilute HCl, and extract with dichloromethane.
Phase 3: Acidic Deprotection
-
Reaction Setup: Dissolve the crude protected chalcone in 20 mL of methanol. Add 5 mL of 10% aqueous HCl[3].
-
Deprotection: Stir the mixture at 40°C for 4 hours. Shield the flask with aluminum foil to prevent E/Z photoisomerization[4].
-
Causality Check: MOM ethers are readily cleaved under mild acidic conditions, regenerating the catechol without hydrolyzing the robust chalcone enone linkage.
-
Self-Validation (Analytical): Neutralize the solution with saturated NaHCO3 and extract with ethyl acetate. Upon solvent evaporation, the final product (HX-0836) should precipitate as a yellow/orange solid. Confirm purity via 1H-NMR, specifically verifying the α,β alkene protons exhibit a coupling constant of J>15 Hz, confirming the trans (E) geometry.
Sources
- 1. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 2',5'-Dimethoxy-3,4-dihydroxychalcone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize polyhydroxychalcones. 2',5'-Dimethoxy-3,4-dihydroxychalcone (also known as HX-0836) is a highly valuable scaffold, recognized for its potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)[1].
However, synthesizing this molecule via a standard base-catalyzed Claisen-Schmidt condensation often results in dismal yields (<15%) and intractable tar-like byproducts. This guide provides a deep-dive into the mechanistic root causes of these failures and offers self-validating, step-by-step protocols to increase your yield to >80%.
Part 1: Diagnostic Q&A & Mechanistic Root Cause Analysis
Q1: Why does the standard KOH/MeOH Claisen-Schmidt condensation fail for this specific chalcone? A1: The failure is fundamentally electronic. 3,4-Dihydroxybenzaldehyde contains two highly acidic catechol hydroxyl groups. When exposed to strong bases (like KOH or NaOH), these phenols are rapidly deprotonated to form phenoxide anions. This electron-rich phenoxide strongly donates electron density into the aromatic ring, which drastically reduces the electrophilicity of the aldehyde carbonyl carbon. Consequently, the nucleophilic attack by the enolate of 2',5'-dimethoxyacetophenone is severely hindered. Furthermore, unprotected catechols are highly susceptible to oxidation in alkaline media, leading to quinone formation and subsequent polymerization (tarring)[2].
Caption: Logical relationship showing how strong bases deactivate 3,4-dihydroxybenzaldehyde.
Q2: Should I use an acid-catalyzed or a protection-based route to fix this? A2: It depends on your scale and purity requirements.
-
The Protection Route (MOM-Cl): Highly recommended for scale-up. Protecting the hydroxyl groups prevents phenoxide formation, allowing the standard base-catalyzed condensation to proceed with excellent kinetics and minimal side reactions[3],[2].
-
The Acid-Catalyzed Route: Ideal for rapid library synthesis. Using thionyl chloride (SOCl2) in ethanol or Boron trifluoride etherate (BF3-OEt2) avoids deprotonation entirely, bypassing the need for protection steps[4],[5].
Part 2: Optimized Synthetic Workflows
Caption: Comparison of the two high-yield experimental workflows for synthesizing the target chalcone.
Protocol A: The Protection-Deprotection Strategy (Gold Standard)
Causality Check: Chloromethyl methyl ether (MOM-Cl) forms stable acetals with the phenolic OH groups, rendering them inert to base and oxidation[3],[2].
-
Protection: Dissolve 3,4-dihydroxybenzaldehyde (1 eq) in anhydrous acetone. Add anhydrous K2CO3 (3 eq) and stir for 15 mins. Dropwise add MOM-Cl (2.5 eq) at 0°C. Reflux for 4-6 hours. Filter the salts, concentrate, and extract with EtOAc to isolate 3,4-bis(methoxymethoxy)benzaldehyde[3]. (Self-Validation: TLC should show complete disappearance of the highly polar starting material).
-
Condensation: Dissolve the protected aldehyde (1 eq) and 2',5'-dimethoxyacetophenone (1 eq) in ethanol. Slowly add 20% w/v aqueous KOH. Stir at room temperature for 12-24 hours. Pour into ice water and neutralize with dilute HCl to precipitate the protected chalcone[6],[3].
-
Deprotection: Dissolve the protected chalcone in a mixture of EtOH/iPrOH. Add 1N HCl and reflux for 2-4 hours to cleave the MOM groups. Cool, neutralize, and recrystallize the crude 2',5'-dimethoxy-3,4-dihydroxychalcone from ethanol[2].
Protocol B: Direct Acid-Catalyzed Condensation
Causality Check: Acid catalysis activates the aldehyde carbonyl via protonation (or Lewis acid coordination), making it highly electrophilic without deprotonating the catechol phenols[4].
-
Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1 eq) and 2',5'-dimethoxyacetophenone (1 eq) in anhydrous ethanol.
-
Catalyst Addition: Slowly add thionyl chloride (SOCl2) dropwise at 0°C, or alternatively, use 0.5 equivalents of BF3-OEt2[4],[5].
-
Propagation: Stir the mixture at room temperature for 12-24 hours (if using SOCl2) or up to 150 minutes (if using BF3-OEt2)[5].
-
Workup: Pour the mixture into crushed ice. Wash with water to remove acid/BF3 complexes, extract with EtOAc, and purify via column chromatography[5].
Part 3: Quantitative Yield Comparison
| Synthesis Strategy | Catalyst / Reagents | Reaction Time | Typical Yield (%) | Pros | Cons |
| Standard Base (Unprotected) | KOH / MeOH | 24 - 48 h | < 15% | One step, cheap reagents. | Severe degradation, tar formation, very low yield[2]. |
| Ultrasound-Assisted Base | 10M KOH / Ultrasound | 6 - 8 h | ~ 35 - 40% | Faster kinetics, no protection needed[7]. | Yield is still moderate; requires sonication equipment[7]. |
| Protection Route (MOM) | MOM-Cl → KOH → HCl | 3 steps (Total ~30 h) | 75 - 85% | Highest purity, scalable, prevents oxidation[3],[2]. | Multi-step, uses toxic MOM-Cl. |
| Lewis Acid Catalysis | BF3-OEt2 / EtOH | 15 - 150 min | 75 - 90% | Fast, single step, high yield[5]. | Moisture sensitive, requires column chromatography[5]. |
Part 4: Advanced Troubleshooting FAQs
Q3: My product is turning dark brown/black during the workup of the base-catalyzed reaction. How do I fix this? A3: The dark color indicates oxidative degradation of the catechol ring into quinones. To prevent this, ensure you are maintaining a low reaction temperature (0-5 °C during addition) and immediately neutralize the reaction mixture with dilute HCl (to pH 6-7) the moment the reaction is complete[6]. Degassing your solvents with nitrogen prior to the reaction will also minimize dissolved oxygen.
Q4: Can I avoid toxic protecting groups like MOM-Cl? A4: Yes. If you wish to avoid MOM-Cl, you can use dihydropyran (DHP) to form THP ethers, or benzyl bromide (BnBr) for benzyl ethers. Alternatively, switch entirely to the Lewis acid-catalyzed method using BF3-OEt2, which completely bypasses the need for protection and has been shown to yield up to 96% for similar chalcone derivatives[5].
Q5: What is the best method to purify the final 2',5'-dimethoxy-3,4-dihydroxychalcone? A5: Due to the high polarity of the hydroxyl groups, silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (starting at 8:2 and moving to 6:4) is highly effective. If the purity is already >90% post-extraction, recrystallization from hot ethanol or an ethanol/water mixture is the preferred, scalable method. Avoid harsh basic conditions during purification to prevent product instability.
References
- Challenges in the scale-up synthesis of 2,2',4-Trihydroxy-5'-methylchalcone Benchchem
- 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors PubMed (NIH)
- Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors PMC (NIH)
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents PMC (NIH)
- Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiprolifer
- STUDIUL METODELOR DE SINTEZĂ PENRU 1,3-ARIL(HETERIL)
- Antibacterial and Antioxidant Activity of Synthetic Polyoxygen
Sources
- 1. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. natural.studiamsu.md [natural.studiamsu.md]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for enhancing the activity of 2',5'-Dimethoxy-3,4-dihydroxychalcone
Welcome to the Technical Support Center for 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical and biochemical challenges associated with this potent dual inhibitor.
HX-0836 is a highly active synthetic chalcone derivative known for its exceptional ability to inhibit both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)[1]. However, the very structural features that make it potent—its lipophilic dimethoxy A-ring and redox-active catechol B-ring—often lead to assay artifacts and formulation failures if handled improperly. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible data.
I. Mechanistic Overview: Target Pathway Intervention
To troubleshoot effectively, we must first understand how HX-0836 interacts with its targets. The compound intervenes directly in the arachidonic acid cascade. The 3,4-dihydroxy (catechol) moiety acts as a redox inhibitor of the non-heme iron in 5-LOX, while the 2',5'-dimethoxy A-ring provides the necessary lipophilicity to competitively block the hydrophobic channel of COX[1].
Mechanism of HX-0836 dual inhibition on the Arachidonic Acid inflammatory cascade.
II. Troubleshooting Guides & FAQs
Q1: Why am I observing highly variable IC50 values for HX-0836 in my in vitro 5-LOX assays? Causality: The 3,4-dihydroxy group on the B-ring is a catechol. In aqueous buffers at physiological pH, catechols are highly susceptible to auto-oxidation, forming reactive quinones[2]. These quinones can covalently modify the enzyme or aggregate, leading to artifactual, time-dependent inhibition (PAINS-like behavior). Solution: Supplement your assay buffer with a mild, non-interfering reducing agent such as 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or perform the assay in degassed buffers. This maintains the chalcone in its active, reduced state without interfering with the enzyme's catalytic iron center.
Q2: My in vivo topical formulation for the arachidonic acid-induced ear edema model is not showing the expected efficacy. How can I improve skin penetration? Causality: While HX-0836 is highly lipophilic, it requires proper partitioning to cross the stratum corneum. Standard aqueous or purely ethanolic vehicles often lead to rapid solvent evaporation, causing the compound to crystallize uselessly on the skin surface. Solution: Modify the vehicle to a 4:1 (v/v) mixture of acetone and olive oil[3]. Acetone acts as a volatile penetration enhancer that temporarily disrupts the lipid matrix, while the olive oil provides a lipophilic reservoir that keeps the chalcone solubilized for sustained epidermal delivery, maximizing its anti-edema properties[1].
Q3: How can I prevent HX-0836 from precipitating in cell culture media during macrophage-based anti-inflammatory assays? Causality: The 2',5'-dimethoxy substitutions on the A-ring significantly increase the molecule's hydrophobicity. When introduced directly from a DMSO stock into serum-containing media, the compound rapidly binds to bovine serum albumin (BSA) or precipitates, drastically reducing the free fraction available for cellular uptake. Solution: Pre-complex HX-0836 with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:2 molar ratio. The hydrophobic cavity of HP-β-CD shields the lipophilic A-ring, enhancing aqueous solubility and preventing premature protein binding, thereby increasing bioavailability at the cellular membrane.
III. Quantitative Data Presentation
To benchmark your assay modifications, ensure your results align with the established pharmacological profile of HX-0836. The table below summarizes the expected relative inhibitory potencies when the protocol is optimized correctly.
| Compound | Structural Feature | Target | Relative Inhibitory Potency | Reference Standard Equivalent |
| HX-0836 | 2',5'-dimethoxy, 3,4-dihydroxy | 5-LOX | ++++ | > Phenidone[1] |
| HX-0836 | 2',5'-dimethoxy, 3,4-dihydroxy | COX | ++++ | ≈ Flufenamic acid[1] |
| Quercetin | Flavonoid (3,3',4',5,7-pentahydroxy) | COX | ++ | Less potent than HX-0836[1] |
| Phenidone | Pyrazolone | 5-LOX | +++ | Baseline Standard[1] |
IV. Step-by-Step Methodologies
Protocol: Self-Validating Dual 5-LOX/COX Inhibition Assay
This protocol is engineered as a self-validating system. By incorporating internal positive controls and redox-stabilizing steps, you ensure that any observed inhibition is due to the specific activity of HX-0836, not an artifact of poor solubility or oxidation.
Optimized experimental workflow for evaluating HX-0836 enzyme inhibition.
Step 1: Reagent Preparation & Storage
-
Prepare a 10 mM stock of HX-0836 in anhydrous DMSO.
-
Critical: Store aliquots at -20°C in amber vials. The α,β-unsaturated carbonyl system of the chalcone is sensitive to photo-isomerization (trans to cis).
Step 2: Buffer Optimization
-
Prepare 50 mM Tris-HCl buffer (pH 7.4) supplemented with 2 mM CaCl₂.
-
Critical: Add 0.5 mM TCEP immediately before use to prevent auto-oxidation of the 3,4-dihydroxy groups[2].
Step 3: Enzyme Pre-incubation & Validation Controls
-
Set up three parallel reaction sets: Test (HX-0836), Control A (Flufenamic Acid for COX), and Control B (Phenidone for 5-LOX)[1].
-
Mix the respective enzymes with the compounds for 10 minutes at 4°C. Ensure the final DMSO concentration across all wells is strictly ≤1% to maintain enzyme tertiary structure.
Step 4: Reaction Initiation & Quantification
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Terminate the reaction after 10 minutes using an equal volume of cold methanol.
-
Quantify lipid peroxidation products using a standard thiobarbituric acid (TBA) method or LC-MS/MS[3]. A successful assay will show HX-0836 inhibiting COX to the same degree as Flufenamic Acid[1].
V. References
-
Sogawa S, Nihro Y, Ueda H, et al. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. J Med Chem. 1993 Nov 26;36(24):3904-9.
-
Nihro Y, Sogawa S, et al. US5276058A - 3,4-dihydroxychalcone derivatives. Google Patents. 1994.
-
Wang Y, et al. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. Acta Pharm Sin B. 2019 Jan; 9(1): 136–146.
Sources
- 1. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5276058A - 3,4-dihydroxychalcone derivatives - Google Patents [patents.google.com]
Technical Support Center: Analytical Challenges in Detecting 2',5'-Dimethoxy-3,4-dihydroxychalcone Metabolites
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2',5'-Dimethoxy-3,4-dihydroxychalcone (also known in research contexts as HX-0836)[1]. This synthetic chalcone derivative exhibits potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)[2]. However, tracking its metabolic fate presents severe analytical hurdles.
The molecule's α,β-unsaturated ketone backbone and multiple functional groups make it susceptible to extensive Phase I (O-demethylation, double-bond reduction) and Phase II (glucuronidation) metabolism. This guide provides self-validating troubleshooting protocols to overcome isobaric interference, conjugate instability, and matrix suppression during LC-MS/MS analysis[3][4].
Diagnostic Workflow for Metabolite Profiling
Diagnostic LC-MS/MS workflow for preserving and resolving unstable chalcone metabolites.
Frequently Asked Questions (Troubleshooting Specific Issues)
Q1: I am detecting multiple peaks with the exact same mass for the O-demethylated metabolite. How do I confidently assign the structure? Causality: HX-0836 contains two methoxy groups at the 2' and 5' positions. Cytochrome P450 enzymes mediate O-demethylation at either site, generating isobaric Phase I metabolites[4]. Standard C18 columns often fail to separate these positional isomers due to their nearly identical hydrophobicity. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit π-π interactions, dipole-dipole, and hydrogen bonding, providing superior shape selectivity for positional isomers. Furthermore, utilize high-resolution MS/MS to identify diagnostic fragment ions. Cleavage of the C-C bond adjacent to the ketone will yield different A-ring fragments depending on whether the 2' or 5' position was demethylated[4][5].
Q2: My quantification of the parent HX-0836 and Phase I metabolites seems artificially high, while Phase II glucuronides are barely detectable. What is happening? Causality: The 3,4-dihydroxy moiety of HX-0836 is highly susceptible to glucuronidation. However, O-glucuronides are thermally and electrically labile. In the electrospray ionization (ESI) source, excessive heat or declustering potential causes "in-source fragmentation," cleaving the glucuronic acid moiety (loss of 176 Da). The mass spectrometer then detects the aglycone, falsely elevating the signal of the parent or Phase I metabolite[6]. Solution: Lower the ESI source temperature (e.g., from 500°C to 350°C) and reduce the declustering potential/cone voltage. To confirm the presence of unstable conjugates, employ electron-based dissociation (EAD) rather than standard collision-induced dissociation (CID). EAD preserves fragile linker bonds (like glucuronides) while fragmenting the chalcone backbone, allowing for precise localization of the conjugation site[6].
Q3: We observe poor recovery and high variability of HX-0836 metabolites in plasma samples. How can we stabilize them? Causality: The α,β-unsaturated ketone in the chalcone backbone acts as a Michael acceptor. In biological matrices at physiological pH and room temperature, it can undergo spontaneous nucleophilic attack by endogenous thiols (e.g., glutathione) or undergo isomerization. Solution: Implement immediate cryo-stabilization and acidification. Collect blood in tubes containing citric acid or immediately add 0.1% formic acid to the separated plasma to drop the pH to ~4.0, which halts spontaneous thiol conjugation and stabilizes the enone system. Process all samples strictly on ice[5].
Self-Validating Experimental Protocols
Protocol 1: Cryo-Stabilized Solid Phase Extraction (SPE) for Plasma Matrices
Objective: Extract HX-0836 and its metabolites while preventing ex vivo degradation and minimizing matrix effects (phospholipid suppression)[3][5].
-
Sample Pre-treatment: Thaw plasma samples on ice. Aliquot 100 µL of plasma and immediately add 10 µL of 5% formic acid to ensure acidic conditions.
-
Internal Standard Addition: Spike with 10 µL of a stable isotopically labeled internal standard (e.g., HX-0836-d6).
-
Self-Validation Check: The IS must be added before extraction. If the final IS peak area varies by >15% across samples, it indicates inconsistent matrix suppression, requiring a wash-step optimization.
-
-
SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.
-
Loading & Washing: Load the pre-treated plasma. Wash with 1 mL of 5% methanol in water (containing 0.1% formic acid) to elute salts and polar endogenous interferences.
-
Elution: Elute the chalcone metabolites with 1 mL of cold 100% acetonitrile.
-
Causality: Acetonitrile precipitates residual proteins on the frit and leaves highly hydrophobic phospholipids bound to the sorbent, reducing matrix effects compared to methanol elution.
-
-
Reconstitution: Evaporate under a gentle stream of nitrogen at 30°C (do not exceed to prevent thermal degradation) and reconstitute in 100 µL of initial mobile phase.
Protocol 2: High-Resolution LC-MS/MS Acquisition for Structural Elucidation
Objective: Resolve isobaric metabolites and preserve fragile Phase II conjugates using advanced MS techniques[4][6].
-
Chromatography: Utilize a UPLC system with a PFP column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes.
-
-
Ionization: Operate the ESI source in negative ion mode. Chalcones with multiple phenolic hydroxyls (like the 3,4-dihydroxy group) yield strong[M-H]- signals. Set source temperature to ≤350°C to prevent in-source fragmentation of glucuronides.
-
Fragmentation Strategy:
-
Primary: Use accurate-mass Time-of-Flight (TOF) or Orbitrap detection for MS1 to determine exact mass (mass error < 5 ppm).
-
Secondary: Trigger data-dependent MS/MS using Electron-Activated Dissociation (EAD) to preserve glucuronide linkages, followed by standard CID to generate diagnostic A-ring and B-ring fragments[6].
-
Self-Validation Check: Monitor the MS1 spectra for the neutral loss of 176 Da at the exact retention time of the parent drug. If this is observed in MS1, in-source fragmentation is still occurring, and the declustering potential must be lowered further.
-
Quantitative Data & Method Parameters
The following table summarizes the optimized LC-MS/MS parameters and expected retention behaviors for HX-0836 and its primary metabolites, demonstrating the resolution of analytical challenges.
| Analyte / Metabolite | Structural Modification | Exact Mass[M-H]- | Expected RT (PFP Column) | Primary Analytical Challenge | Optimized MS/MS Diagnostic Ion |
| HX-0836 (Parent) | None (2',5'-Dimethoxy-3,4-dihydroxy) | 299.0925 | 5.4 min | Matrix suppression | m/z 163.03 (A-ring cleavage) |
| M1 (Phase I) | 2'-O-Demethylation | 285.0768 | 4.8 min | Isobaric with M2 | m/z 149.02 (Demethylated A-ring) |
| M2 (Phase I) | 5'-O-Demethylation | 285.0768 | 5.1 min | Isobaric with M1 | m/z 149.02 (Demethylated A-ring) |
| M3 (Phase I) | Double-bond reduction (Dihydrochalcone) | 301.1081 | 5.7 min | Poor ionization efficiency | m/z 165.05 |
| M4 (Phase II) | 3-O-Glucuronidation | 475.1246 | 3.2 min | In-source fragmentation | m/z 299.09 (Requires EAD for linkage) |
Sources
- 1. 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. metabolomics.se [metabolomics.se]
- 5. Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture[v1] | Preprints.org [preprints.org]
- 6. sepscience.com [sepscience.com]
Preclinical Validation of 2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836): A Comparative Guide to In Vivo Anti-Inflammatory Efficacy
Mechanistic Rationale: The Case for Dual COX/5-LOX Inhibition
In the landscape of anti-inflammatory drug development, targeting the arachidonic acid (AA) cascade remains a cornerstone strategy. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily inhibit cyclooxygenase (COX), which reduces prostaglandin synthesis but often shunts arachidonic acid toward the 5-lipoxygenase (5-LOX) pathway. This enzymatic shunting increases leukotriene production, leading to gastrointestinal toxicity and uncontrolled leukocyte infiltration.
2',5'-Dimethoxy-3,4-dihydroxychalcone (HX-0836) emerges as a structurally optimized synthetic chalcone derivative designed to overcome this exact limitation[1]. By featuring a 2',5'-disubstituted dimethoxy configuration alongside a 3,4-dihydroxy moiety, HX-0836 acts as a potent dual inhibitor of both COX and 5-LOX[1].
The causality behind its efficacy is structural: the dihydroxy groups provide the necessary hydrogen-bonding and antioxidative capacity to neutralize the radical intermediates in the LOX active site, while the dimethoxy substitutions enhance lipophilicity, allowing optimal active-site penetration in the COX enzyme[1].
Diagram 1: Dual inhibition of the Arachidonic Acid cascade by HX-0836.
Comparative Efficacy Profiling
To objectively evaluate HX-0836, we must benchmark it against established single-pathway inhibitors and natural analogs. In vitro and in vivo studies demonstrate that HX-0836 achieves a synergistic anti-inflammatory effect that single-target drugs cannot match[1].
-
Versus Flufenamic Acid (Standard COX Inhibitor): HX-0836 inhibits cyclooxygenase to the exact same degree as flufenamic acid, ensuring robust suppression of prostaglandin-mediated pain and vasodilation[1].
-
Versus Phenidone (Standard 5-LOX Inhibitor): In vivo, HX-0836 inhibits arachidonic acid-induced mouse ear edema significantly more than phenidone[1]. This proves that dual inhibition translates to superior macroscopic tissue outcomes compared to 5-LOX inhibition alone.
-
Versus Quercetin (Natural Flavonoid): While quercetin possesses baseline dual-inhibitory properties, the specific 2',5'-dimethoxy substitutions on HX-0836 render it a vastly superior 5-LOX inhibitor[1].
Table 1: Comparative Inhibitory Profile of HX-0836 vs. Alternative Agents
| Compound | Primary Target(s) | COX Inhibition Efficacy | 5-LOX Inhibition Efficacy | In Vivo Edema Reduction (AA-Model) |
| HX-0836 | COX & 5-LOX | High (Equivalent to Flufenamic acid) | High (> Quercetin) | Superior (> Phenidone) |
| Flufenamic Acid | COX | High | Low/None | Moderate |
| Phenidone | 5-LOX | Low | High | Moderate |
| Quercetin | Weak Dual | Moderate | Moderate | Low |
(Data synthesized from established structure-activity relationship studies on 3,4-dihydroxychalcones).
Self-Validating In Vivo Protocol: Arachidonic Acid-Induced Mouse Ear Edema
To confirm the anti-inflammatory activity of HX-0836, the Arachidonic Acid-Induced Mouse Ear Edema Model is the gold standard.
Why this model? Causality dictates our choice of inducer. Using Carrageenan induces edema via a complex, multi-phase release of histamine, serotonin, and eventually prostaglandins. By contrast, applying exogenous Arachidonic Acid directly feeds the COX and LOX enzymes, bypassing upstream Phospholipase A2 (PLA2) activation. This isolates the downstream inhibitory effect, making it the perfect self-validating system to prove HX-0836's specific enzyme-level mechanism[1].
Step-by-Step Methodology
-
Animal Preparation & Acclimation:
-
Utilize male ICR mice (25–30 g). Acclimate for 7 days in a controlled environment (22±2°C, 12h light/dark cycle) to stabilize baseline cortisol and stress-induced inflammatory markers.
-
-
Formulation (The Vehicle):
-
Dissolve HX-0836, Flufenamic acid, Phenidone, and Quercetin in an acetone vehicle. Acetone is chosen because it rapidly evaporates, leaving the lipophilic chalcone directly on the stratum corneum for rapid epidermal penetration.
-
-
Topical Pretreatment (Internal Control System):
-
Apply 20 µL of the test compound solution (e.g., 1 mg/ear) topically to the inner and outer surfaces of the right ear .
-
Self-Validation Step: Apply 20 µL of acetone (vehicle only) to the left ear . This contralateral control accounts for systemic biological variations within the exact same animal, ensuring the data is internally validated.
-
-
Edema Induction:
-
Wait 30 minutes to allow for compound absorption and enzyme binding.
-
Apply 2 mg of Arachidonic Acid (dissolved in 20 µL acetone) to the right ear.
-
-
Tissue Harvesting & Quantification:
-
Exactly 1 hour post-induction (the peak of AA-induced edema), euthanize the mice via cervical dislocation.
-
Use a standard 6 mm biopsy punch to excise discs from both the right (treated/induced) and left (control) ears.
-
Immediately weigh the tissue punches on an analytical balance.
-
-
Data Analysis:
-
Calculate edema as the weight difference: Edema = Weight(Right Ear) - Weight(Left Ear).
-
Calculate % Inhibition relative to a positive control group (mice receiving vehicle + AA, but no HX-0836).
-
Diagram 2: Standardized workflow for the Arachidonic Acid-Induced Ear Edema model.
Data Interpretation and Drug Development Implications
The experimental data derived from this protocol confirms that HX-0836 is not merely a theoretical inhibitor, but a highly active in vivo agent[1]. Because HX-0836 inhibits arachidonic acid-induced edema more effectively than phenidone (a dedicated 5-LOX inhibitor), we can deduce that the simultaneous blockade of COX prevents the compensatory spike in leukotrienes that usually causes single-pathway drugs to fail in acute edema models[1].
For drug development professionals, 2',5'-Dimethoxy-3,4-dihydroxychalcone represents a highly optimized scaffold. The addition of the methoxy groups at the 2' and 5' positions, combined with the 3,4-dihydroxy structure, provides the exact steric and electronic properties required to sit in the hydrophobic pockets of both COX and 5-LOX enzymes[1]. This makes HX-0836 a prime candidate for further pharmacokinetic profiling and development into topical or systemic therapeutics for severe inflammatory disorders.
References
- Source: PubMed / Journal of Medicinal Chemistry (NIH)
Sources
comparative analysis of 2',5'-Dimethoxy-3,4-dihydroxychalcone with other known antioxidants
A Comparative Analysis of 2',5'-Dimethoxy-3,4-dihydroxychalcone and Other Known Antioxidants: A Technical Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, chalcones have emerged as a promising class of bioactive compounds. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, offers a versatile scaffold for medicinal chemists. This guide provides an in-depth comparative analysis of the antioxidant potential of 2',5'-Dimethoxy-3,4-dihydroxychalcone against established antioxidants such as Vitamin C, Vitamin E, and Quercetin.
It is critical to note a prevailing challenge in the current body of literature: a paucity of direct experimental data on the antioxidant capacity of 2',5'-Dimethoxy-3,4-dihydroxychalcone. Consequently, this guide will leverage data from a closely related analogue, 2',5'-dihydroxy-3,4-dimethoxy chalcone, to provide a substantive comparison. This structural isomer shares key functional groups anticipated to contribute to antioxidant activity, offering valuable, albeit indirect, insights. The structural differences and their potential impact on bioactivity will be duly noted.
The Chemical Rationale for Antioxidant Activity
The antioxidant prowess of chalcones is intrinsically linked to their chemical architecture. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings is paramount. These moieties can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating the damaging cascade of oxidative reactions. The 3,4-dihydroxy substitution on the B-ring, in particular, is a well-established pharmacophore for potent antioxidant activity, as seen in flavonoids like quercetin. The α,β-unsaturated carbonyl system also contributes to the molecule's reactivity and ability to interact with biological targets.
Comparative Antioxidant Performance: A Data-Driven Overview
To provide a quantitative comparison, we have collated data from standardized in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit 50% of the radical activity; a lower IC₅₀ value signifies higher antioxidant potency.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP (Fe²⁺ Equivalents) |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone * | 7.34 | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~4.97 - 54.08[1][2] | ~1.03[3] | High reducing power[4] |
| Vitamin E (α-Tocopherol) | ~12.1 (comparable to BHT and Trolox)[5] | Data variable | Stoichiometric factor of 2.0[4] |
| Quercetin | ~2 - 10[6] | ~2.10 - 4.97[2] | High reducing power |
*Data for 2',5'-dihydroxy-3,4-dimethoxy chalcone is presented as a proxy for 2',5'-Dimethoxy-3,4-dihydroxychalcone due to the absence of direct experimental data for the latter. The transposition of a methoxy and a hydroxyl group between the 2' and 5' positions on the A-ring may influence antioxidant activity.
Mechanistic Insights into Radical Scavenging
The primary mechanism by which phenolic antioxidants like the subject chalcone exert their effect is through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). The 3,4-dihydroxy configuration on the B-ring is particularly adept at this, as the resulting phenoxyl radical is stabilized by resonance.
Caption: General mechanism of DPPH radical scavenging by a dihydroxychalcone.
Experimental Protocols: A Guide for Reproducible Research
To ensure the integrity and reproducibility of antioxidant assays, adherence to standardized protocols is paramount. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[7]
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation : Dissolve the test compound (e.g., 2',5'-Dimethoxy-3,4-dihydroxychalcone) and standard antioxidants in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. From this, prepare a series of dilutions.
-
Assay Procedure : In a 96-well microplate, add 100 µL of each sample dilution. To this, add 100 µL of the DPPH working solution. A blank well should contain the solvent and DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[8]
-
Reagent Preparation : Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : On the day of the assay, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure : Add a small volume (e.g., 20 µL) of the sample or standard solutions to a 96-well microplate. Add a larger volume (e.g., 180 µL) of the diluted ABTS•⁺ working solution to each well.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium.[9]
-
Reagent Preparation : Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.
-
Standard Curve : Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Assay Procedure : Add 150 µL of the FRAP reagent to a 96-well plate. Add 20 µL of the sample, standard, or blank.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement : Measure the absorbance at 593 nm.
-
Calculation : The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Caption: Standard experimental workflows for antioxidant capacity assessment.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant capacity of 2',5'-Dimethoxy-3,4-dihydroxychalcone remains to be elucidated, the available data for its structural isomer, 2',5'-dihydroxy-3,4-dimethoxy chalcone, suggests a potent antioxidant profile. The 3,4-dihydroxy substitution on the B-ring is a key determinant of this activity. Further research is warranted to directly assess the antioxidant potential of 2',5'-Dimethoxy-3,4-dihydroxychalcone using the standardized assays outlined in this guide. Such studies will provide a clearer understanding of its comparative efficacy against established antioxidants and pave the way for its potential development as a therapeutic agent.
References
- Susanti VH, E., Matsjeh, S., Mustofa, M., Redjeki, T., & Wahyuningsih, T. D. (2014). Syntheses and Antioxidant Activities of Some Hydroxy Dimethoxy Chalcone Derivatives. Indonesian Journal of Pharmacy, 25(1), 17-24.
-
DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]
-
Antioxidant Assays. ResearchGate. Available at: [Link]
-
FRAP Antioxidant Assay Kit. G-Biosciences. Available at: [Link]
-
DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Available at: [Link]
-
DPPH Assay. Bio-protocol. Available at: [Link]
-
ABTS Radical Scavenging Assay. Bio-protocol. Available at: [Link]
- Lee, J. H., Lee, S. Y., Kim, Y. S., & Kim, Y. S. (2017). Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 385-391.
- Jayasuriya, H., et al. (2014). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical and Environmental Engineering, 5(2), 114-118.
-
ABTS Radical Scavenging Assay Method. Scribd. Available at: [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Zen-Bio. Available at: [Link]
-
Can I use ALPHA TOCOPHEROL as positive control in FRAP assay? ResearchGate. Available at: [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76.
-
Hydroxychalcones as potent antioxidants: Structure–activity relationship analysis and mechanism considerations. ResearchGate. Available at: [Link]
-
Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. ResearchGate. Available at: [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available at: [Link]
-
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. MDPI. Available at: [Link]
-
IC50 (µg mL -1 ) values for the DPPH and ABTS •+ enhancement activities... ResearchGate. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. Available at: [Link]
- Sheu, J. R., et al. (1999). Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity. Life sciences, 65(10), 1033–1041.
-
Standard FRAP assay of tocopherol. ResearchGate. Available at: [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available at: [Link]
-
Result of antioxidant activity (IC 50 ) with DPPH, FRAP, ABTS, total... ResearchGate. Available at: [Link]
- Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(11), 3151.
-
ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. YouTube. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
A Comparative Guide to Synthetic vs. Natural 2',5'-Dimethoxy-3,4-dihydroxychalcone: Sourcing, Purity, and Efficacy
This guide provides an in-depth technical comparison between the synthetically derived and naturally isolated forms of 2',5'-Dimethoxy-3,4-dihydroxychalcone. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple product-to-product comparison to explore the fundamental differences in sourcing, purity, scalability, and the potential implications for experimental efficacy. We will delve into the causality behind experimental choices, from synthesis and purification to bioactivity assessment, providing a framework for making informed decisions in your research.
Introduction to 2',5'-Dimethoxy-3,4-dihydroxychalcone
Chalcones are open-chain flavonoids, abundant in many plants, that serve as precursors for other flavonoids and exhibit a wide range of biological activities.[1] 2',5'-Dimethoxy-3,4-dihydroxychalcone is a specific member of this class, characterized by its 1,3-diaryl-2-propen-1-one core structure. This particular substitution pattern has been identified as a potent inhibitor of key enzymes in the inflammatory cascade, positioning it as a compound of significant interest for therapeutic development.
The central question for researchers is not whether the molecule itself is effective, but which source—synthetic or natural—is better suited for their specific application. This guide will illuminate the trade-offs inherent in each approach.
The Synthetic Route: Controlled, Scalable, and Defined
Chemical synthesis offers a highly controlled and reproducible method for obtaining 2',5'-Dimethoxy-3,4-dihydroxychalcone. The most common and efficient method for producing chalcones is the Claisen-Schmidt condensation.[2][3]
Synthesis Methodology: Claisen-Schmidt Condensation
This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[4] For the target molecule, the reaction proceeds between 2',5'-dimethoxyacetophenone and 3,4-dihydroxybenzaldehyde.
The primary advantage of this method is its predictability and scalability. Reaction yields can be optimized, and the process can be scaled from milligrams for initial screening to kilograms for later-stage development. While conventional methods can take hours, modern approaches like microwave or ultrasound-assisted synthesis can dramatically reduce reaction times and increase yields, aligning with green chemistry principles.[4][5]
Workflow for Synthesis and Purification
The path from starting materials to a pure, well-characterized compound is a multi-step process that ensures the final product's identity and quality.
Caption: Workflow for chalcone synthesis and purification.
Advantages and Considerations
| Feature | Synthetic 2',5'-Dimethoxy-3,4-dihydroxychalcone |
| Purity | Potentially very high (>98%); impurities are known starting materials or reaction by-products. |
| Scalability | Excellent; easily scaled to produce large quantities. |
| Reproducibility | High batch-to-batch consistency. |
| Cost | Can be cost-effective at scale, but starting material costs can be a factor. |
| Impurities | Unreacted starting materials, catalyst residues, or side-reaction products. |
The Natural Source: Complex, Variable, and Synergistic?
While no direct isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone is prominently featured in the search results, structurally similar dimethoxy-dihydroxy chalcones have been isolated from various plants, such as those from the Polygonum and Syzygium genera.[6][7] Isolating a specific compound from a natural source is a complex endeavor involving extraction and chromatography.
Isolation Methodology
The typical process involves:
-
Extraction: Plant material is macerated or refluxed with solvents of increasing polarity to extract a wide range of secondary metabolites.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography to separate compounds based on their chemical properties.
-
Purification: Repeated chromatographic steps (e.g., HPLC) are required to isolate the target compound to a high degree of purity.
Advantages and Considerations
The primary challenge with natural isolation is the low abundance of any single compound. Yields are often a fraction of a percent of the initial biomass, making it difficult and expensive to obtain large quantities.
| Feature | Natural 2',5'-Dimethoxy-3,4-dihydroxychalcone |
| Purity | Challenging to achieve >95%; impurities are often structurally similar compounds. |
| Scalability | Poor; limited by plant availability, growing conditions, and extraction efficiency. |
| Reproducibility | Low; chemical profile of plants varies by season, geography, and harvesting time. |
| Cost | Generally very high due to labor-intensive purification processes. |
| Impurities | Other flavonoids, terpenes, alkaloids, and plant metabolites. These can be very difficult to separate. |
Efficacy Comparison: The Molecule vs. The Matrix
From a pharmacological standpoint, a pure molecule of 2',5'-Dimethoxy-3,4-dihydroxychalcone will have identical intrinsic activity regardless of its origin. However, the efficacy observed in an experimental setting can differ due to the presence of impurities.
The core argument is this: The difference in efficacy is not in the molecule, but in the matrix it comes with.
-
Synthetic Impurities: These are typically well-defined (e.g., unreacted benzaldehyde). Their impact is often negligible at high purity levels or can be accounted for.
-
Natural Impurities: These are often other bioactive flavonoids. Their presence could lead to:
-
Synergistic Effects: Other chalcones or flavonoids could enhance the activity of the primary compound.
-
Antagonistic Effects: Co-eluted compounds could inhibit or counteract the desired effect.
-
Off-Target Effects: The mixture could impact multiple biological pathways, complicating data interpretation.
-
A study on a synthesized series of 3,4-dihydroxychalcones found that 2',5'-dimethoxy-3,4-dihydroxychalcone was a potent inhibitor of both 5-lipoxygenase and cyclooxygenase, demonstrating strong anti-inflammatory potential.[8]
Reported Anti-Inflammatory Activity (Synthetic)
| Compound | Target Enzyme | Activity | Reference |
| 2',5'-Dimethoxy-3,4-dihydroxychalcone | 5-Lipoxygenase | More potent than quercetin | [8] |
| 2',5'-Dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | Similar to flufenamic acid | [8] |
This data provides a benchmark for the molecule's activity. When using a naturally derived compound, any deviation from this benchmark would likely be attributable to its unique impurity profile.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The anti-inflammatory effects of 2',5'-Dimethoxy-3,4-dihydroxychalcone are mediated through its inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[8] These are critical enzymes in the arachidonic acid cascade, which is responsible for producing pro-inflammatory mediators like leukotrienes and prostaglandins.
Caption: Inhibition of the Arachidonic Acid inflammatory pathway.
Experimental Protocols
To ensure trustworthy and reproducible results, standardized protocols are essential.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard laboratory synthesis.
-
Preparation: Dissolve 1 equivalent of 2',5'-dimethoxyacetophenone in ethanol in a round-bottom flask.
-
Base Addition: Add 2-3 equivalents of a 50% aqueous sodium hydroxide (NaOH) solution dropwise while stirring at room temperature.
-
Aldehyde Addition: To the stirred mixture, add 1 equivalent of 3,4-dihydroxybenzaldehyde dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.[9]
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify to a pH of ~2 using dilute HCl. A solid precipitate of the crude chalcone will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the purified 2',5'-Dimethoxy-3,4-dihydroxychalcone.[9] Confirm purity and identity using NMR, MS, and IR spectroscopy.[10][11]
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay is a common method to evaluate the anti-inflammatory potential of a compound.[12][13]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test chalcone (synthetic or natural) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent to each supernatant sample. Incubate in the dark at room temperature for 15 minutes.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of NO produced is proportional to the absorbance and can be quantified using a sodium nitrite standard curve. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibitory activity.
Conclusion and Recommendations
The choice between synthetic and natural 2',5'-Dimethoxy-3,4-dihydroxychalcone is dictated by the specific research objective.
-
For large-scale screening, quantitative structure-activity relationship (SAR) studies, and late-stage development, the synthetic route is unequivocally superior. It provides a scalable, reproducible, and cost-effective source of a high-purity, chemically defined compound. This ensures that the observed biological activity is attributable solely to the molecule of interest.
-
For exploratory research into the synergistic effects of plant extracts or for isolating novel bioactive compounds, the natural route is appropriate. However, researchers must be aware of the significant challenges in purification and the potential for confounding results due to the presence of other bioactive molecules.
Ultimately, for rigorous pharmacological evaluation and development, the consistency and purity offered by chemical synthesis are paramount to generating reliable and translatable data.
References
-
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904–3909. [Link]
-
Stankovic, N., & Zloh, M. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules, 27(19), 6569. [Link]
-
Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 13(21), 5268. [Link]
-
Revathi, S., & Elavarasan, K. (2012). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]
-
Lee, J. H., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6569. [Link]
-
Request PDF. (n.d.). Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone. ResearchGate. [Link]
-
Islam, M. R., et al. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. International Online Medical Council (IOMC). [Link]
-
Al-Ishaq, R. K., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Biomolecules, 11(8), 1211. [Link]
-
VH, E. S., Ariani, S. R. D., & Wathon, M. H. (2024). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iomcworld.com [iomcworld.com]
- 8. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scialert.net [scialert.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Navigating the Safe Handling of 2',5'-Dimethoxy-3,4-dihydroxychalcone: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the novel chalcone derivative, 2',5'-Dimethoxy-3,4-dihydroxychalcone, presents exciting possibilities. As with any new chemical entity, a thorough understanding of its safe handling is paramount to protecting laboratory personnel and the environment. This guide provides a detailed, experience-driven framework for the appropriate use of personal protective equipment (PPE), and outlines robust operational and disposal plans when working with this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing its constituent functional groups—a chalcone backbone, methoxy groups, and a catechol (dihydroxy) moiety—we can establish a comprehensive safety protocol based on established best practices for similar chemical classes.
Hazard Assessment: A Proactive Approach
The core structure of 2',5'-Dimethoxy-3,4-dihydroxychalcone is a 1,3-diphenyl-2-propen-1-one, the defining feature of chalcones.[1] Chalcones are often fine powders, necessitating precautions to avoid dust inhalation.[1] Furthermore, the presence of phenolic hydroxyl groups suggests that the compound may cause skin and eye irritation.[2][3] Phenolic compounds, in general, can be corrosive and toxic, with some capable of penetrating the skin and causing systemic effects.[4] Therefore, it is crucial to treat 2',5'-Dimethoxy-3,4-dihydroxychalcone with a high degree of caution.
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in a vigorous reaction.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling 2',5'-Dimethoxy-3,4-dihydroxychalcone in both solid and solution forms.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2][6] | Protects against dust particles and splashes of solutions, which can cause serious eye irritation or damage.[2][7] |
| Hand Protection | Chemical-resistant gloves are required. Double gloving is recommended for enhanced protection.[3] Suitable materials include nitrile (minimum 8 mil), neoprene, or butyl rubber.[3][4][8] | Prevents direct skin contact. Phenolic compounds can penetrate some glove materials, so selecting the appropriate type and changing gloves frequently is essential.[8][9] |
| Body Protection | A fully buttoned laboratory coat is the minimum requirement.[2][3] For tasks with a higher potential for splashes, a chemically resistant apron made of butyl rubber or neoprene is advised.[4][8] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][8] | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory irritation.[7][10] |
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2',5'-Dimethoxy-3,4-dihydroxychalcone.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation: Before handling the compound, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3] Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Handling the Solid:
-
Preparing Solutions:
-
Slowly add the solid 2',5'-Dimethoxy-3,4-dihydroxychalcone to the solvent to prevent splashing.
-
If heating is required for dissolution, do so in a controlled manner, for instance, in a water bath set to an appropriate temperature.[12]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3]
-
Clean the work area and any equipment used.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a swift and appropriate response is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[2][6]
-
Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Environmental Responsibility
Proper disposal of 2',5'-Dimethoxy-3,4-dihydroxychalcone and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with 2',5'-Dimethoxy-3,4-dihydroxychalcone, including excess solid, solutions, contaminated gloves, and weighing paper, must be treated as hazardous chemical waste.[2][8]
-
Containerization:
-
Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]
-
-
Labeling: The hazardous waste label should clearly state "Hazardous Waste" and list all chemical components and their approximate concentrations.[2]
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2][6]
-
Final Disposal: Arrange for the collection of hazardous waste by a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5][6] Never dispose of this compound down the drain or in regular trash.[2]
References
- Benchchem. (n.d.). Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols.
- Benchchem. (n.d.). Proper Disposal of cis-Chalcone: A Guide for Laboratory Professionals.
- Datasheet. (n.d.). Chalcone.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Benchchem. (n.d.). Proper Disposal of 4,4'-Dimethylchalcone: A Procedural Guide.
- Kind Build. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
- Benchchem. (2025). Personal protective equipment for handling 4-(Phenylthio)phenol.
- Benchchem. (2025). Personal protective equipment for handling 3-(2-Aminopropyl)phenol.
- Elchemy. (2025). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
- Fisher Scientific. (2025). Safety Data Sheet for 2,5-dimethoxybenzaldehyde.
- Scribd. (n.d.). Chalcone Preparation and Hazards.
- Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dimethoxychalcone.
- Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4'-Methoxychalcone.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
- JETIR. (2020). Synthesis of Chalcones.
- Research Journal of Pharmacy and Nursing. (2024). Green Chemistry: Sustainable Synthesis of Chalcones and Applications.
- MilliporeSigma. (n.d.). 2,5′-Dimethoxy-2′-hydroxychalcone AldrichCPR.
- Extrasynthese. (n.d.). Material Safety Data Sheet for 3,4-Dimethoxychalcone.
- Echemi. (n.d.). 2',6'-DIHYDROXY-3',4'-DIMETHOXYCHALCONE Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet for 2',4'-Dihydroxy-2-methoxychalcone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
- 13. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
